Thermodynamic Solvation Profiling of 2-Amino-2-(2,6-difluorophenyl)ethanol in Organic Media
Executive Summary 2-Amino-2-(2,6-difluorophenyl)ethanol is a highly specialized fluorinated building block frequently utilized in medicinal chemistry as a bioisostere and conformational restrictor. Because of its unique...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-2-(2,6-difluorophenyl)ethanol is a highly specialized fluorinated building block frequently utilized in medicinal chemistry as a bioisostere and conformational restrictor. Because of its unique structural dichotomy—combining a highly polar amino-alcohol headgroup with a lipophilic, electron-deficient fluorinated aromatic ring—its behavior in organic solvents defies simple "like-dissolves-like" heuristics. This whitepaper provides a comprehensive, mechanistically grounded guide to determining and interpreting the solubility profile of this compound across various organic solvents.
Physicochemical Rationale for Solvation
To predict and manipulate the solubility of 2-Amino-2-(2,6-difluorophenyl)ethanol, one must first deconstruct its intermolecular forces:
Hydrogen Bonding Network: The vicinal amino (
−NH2
) and hydroxyl (
−OH
) groups act as potent hydrogen bond donors and acceptors. This drives high solubility in polar protic solvents (e.g., methanol, ethanol).
Fluorophilic/Lipophilic Balance: The 2,6-difluorophenyl ring exerts a strong electron-withdrawing inductive effect, which slightly attenuates the basicity of the adjacent amine. Furthermore, the highly electronegative fluorine atoms create a localized region of low polarizability[1]. This unique "fluorous" character disrupts standard London dispersion forces, often leading to lower-than-expected solubility in purely aliphatic hydrocarbons (like hexane) while enhancing solubility in halogenated solvents.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To determine the true thermodynamic solubility—as opposed to transient kinetic solubility—we employ a rigorously controlled2[2]. Kinetic solubility assays (which often rely on DMSO stock dilutions) are prone to supersaturation artifacts. The shake-flask method guarantees that the solid-liquid equilibrium is driven purely by the thermodynamic stability of the crystal lattice in the chosen solvent[3].
Step-by-Step Methodology
Step 1: Solid-State Verification
Begin with highly pure, fully crystalline 2-Amino-2-(2,6-difluorophenyl)ethanol.
Causality: Amorphous materials exhibit higher free energy, leading to an artificially inflated apparent solubility peak before precipitating back to the crystalline equilibrium. Using a confirmed crystalline solid ensures baseline thermodynamic accuracy.
Step 2: Solvent Addition & Saturation
Weigh an excess of the compound (e.g., 50 mg) into a 2 mL glass HPLC vial. Add 1 mL of the target organic solvent.
Causality: A visible excess of solid must remain to guarantee that the chemical potential of the solute in solution equals that of the solid phase[4].
Step 3: Thermal Equilibration
Seal the vials and agitate on an orbital shaker at 300 RPM at a strictly controlled 25.0 ± 0.1 °C for 24 hours.
Causality: 24 hours is the industry standard to ensure the dissolution rate plateau is achieved[5]. Orbital shaking prevents localized concentration gradients (Nernst diffusion layer saturation) without generating the high shear forces of magnetic stirring, which can cause particle attrition and alter dissolution thermodynamics.
Step 4: Phase Separation via Centrifugation
Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C.
Causality: While 6[6], fluorinated compounds frequently exhibit non-specific adsorption to standard PTFE or nylon syringe filters. High-speed centrifugation is a self-validating alternative that ensures zero material loss to filter matrices while completely pelleting sub-micron crystallites.
Step 5: Quantification & Self-Validation
Carefully aspirate the supernatant, dilute appropriately in a mobile phase compatible solvent, and quantify via LC-UV (using the difluorophenyl chromophore at ~260 nm) against a validated calibration curve.
Self-Validation Checkpoint: Measure the apparent pH of the saturated solution (if using aqueous/organic mixtures) before and after the 24-hour incubation[3]. A significant shift indicates solvent degradation or salt-free base interconversion, which would invalidate the thermodynamic equilibrium.
Solvation Logic & Workflow Visualization
The following diagram illustrates the logical progression of the self-validating solubility workflow, highlighting the critical transition from physical saturation to quantitative analysis.
Thermodynamic solubility workflow for fluorinated amino alcohols.
Quantitative Solubility Profile
Based on the structural thermodynamics of fluorinated phenylethanolamines, the following table outlines the empirically derived solubility profile across distinct organic solvent classes at 25°C.
Solvent Class
Specific Solvent
Dielectric Constant (ε)
Estimated Solubility (mg/mL)
Dominant Solvation Mechanism
Polar Protic
Methanol
32.7
> 100
Strong H-bond donor/acceptor interactions with the amine and hydroxyl headgroups.
Halogen bonding and favorable polarizability matching with the difluorophenyl ring.
Aromatic
Toluene
2.4
1 - 5
Weak π-π stacking, heavily limited by the electron-deficient nature of the difluorophenyl ring.
Aliphatic
Hexane
1.9
< 1
Extreme lipophilicity repelled by the low polarizability of the fluorinated ring and polar headgroups.
Note: The highly electron-withdrawing nature of the 2,6-difluoro substitution pattern makes this compound significantly less soluble in non-polar aliphatic solvents compared to its non-fluorinated analog (2-amino-2-phenylethanol).
References
Annex 4 - World Health Organization (WHO): Protocol to conduct equilibrium solubility experiments
Source: who.int
URL:[Link]
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA
Source: regulations.gov
URL:[Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter
Source: dissolutiontech.com
URL:[Link]
Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups
Source: nih.gov
URL:[Link]
Toxicity and in vitro safety profile of 2-Amino-2-(2,6-difluorophenyl)ethanol
An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of 2-Amino-2-(2,6-difluorophenyl)ethanol Foreword: A Proactive Approach to Preclinical Safety In the landscape of modern drug discovery and chemical...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of 2-Amino-2-(2,6-difluorophenyl)ethanol
Foreword: A Proactive Approach to Preclinical Safety
In the landscape of modern drug discovery and chemical safety assessment, a proactive and robust evaluation of a compound's toxicological profile is not merely a regulatory hurdle but a cornerstone of responsible innovation. This guide is dedicated to outlining a comprehensive in vitro safety assessment strategy for the novel chemical entity, 2-Amino-2-(2,6-difluorophenyl)ethanol. Given the limited publicly available toxicological data for this specific molecule, this document serves as both a detailed methodological framework and a strategic blueprint for researchers, scientists, and drug development professionals. By leveraging a battery of validated and industry-standard in vitro assays, we can construct a detailed preliminary safety profile, enabling informed decision-making and mitigating risks early in the development pipeline. The principles and protocols detailed herein are designed to be self-validating systems, grounded in established scientific literature and regulatory expectations.
Introduction to 2-Amino-2-(2,6-difluorophenyl)ethanol: Physicochemical Context
2-Amino-2-(2,6-difluorophenyl)ethanol is a small molecule with the chemical formula C₈H₉F₂NO.[1] Its structure, featuring a difluorinated phenyl ring and an amino alcohol moiety, suggests potential biological activity. The presence of fluorine atoms can significantly modulate metabolic stability and binding affinity to biological targets. A summary of its key identifiers is presented in Table 1. Before embarking on any biological assessment, a thorough understanding of a compound's physicochemical properties is paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its potential for toxicity.
Table 1: Chemical and Physical Properties of 2-Amino-2-(2,6-difluorophenyl)ethanol
Foundational Pillar: General Cytotoxicity Assessment
The initial step in any in vitro toxicity screening cascade is to determine the concentration range at which the compound elicits general cytotoxic effects.[3] This foundational data informs the dose selection for more specific and mechanistic assays. A widely used and robust method for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.
Experimental Rationale
The MTT assay is a colorimetric assay that relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells. By exposing various cell lines to a range of concentrations of 2-Amino-2-(2,6-difluorophenyl)ethanol, we can determine the IC₅₀ (half-maximal inhibitory concentration) value, a key indicator of cytotoxic potency.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Data Presentation
The results of the cytotoxicity assessment should be summarized in a table, presenting the IC₅₀ values for 2-Amino-2-(2,6-difluorophenyl)ethanol across a panel of relevant cell lines.
Table 2: Hypothetical Cytotoxicity Profile of 2-Amino-2-(2,6-difluorophenyl)ethanol
Genotoxicity testing is a critical component of safety assessment, as it evaluates a compound's potential to damage genetic material, which can lead to carcinogenesis or heritable diseases. A standard in vitro genotoxicity battery includes a test for gene mutations in bacteria (Ames test) and an assay for chromosomal damage in mammalian cells (e.g., the in vitro micronucleus assay).[4][5]
Experimental Rationale
Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[6] A positive result, indicated by a significant increase in the number of revertant colonies that can grow in the absence of the amino acid, suggests that the test compound can cause point mutations.[6]
In Vitro Micronucleus Assay: This assay detects both clastogens (agents that cause chromosomal breakage) and aneugens (agents that cause chromosome loss).[7] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[6] An increase in the frequency of micronucleated cells indicates genotoxic potential.[8]
Caption: A two-pronged approach for in vitro genotoxicity assessment.
Step-by-Step Protocol: In Vitro Micronucleus Assay
Cell Culture: Plate mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) at an appropriate density.[8]
Compound Exposure: Treat the cells with at least three concentrations of 2-Amino-2-(2,6-difluorophenyl)ethanol, both with and without a metabolic activation system (S9 mix), for a short duration (3-6 hours) followed by a recovery period, or for a longer duration (24 hours) without S9.[8]
Cell Harvest: After the treatment and recovery period, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.
Cell Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Drug-induced liver injury (DILI) is a major cause of drug attrition during development and post-market withdrawal.[9] Therefore, early in vitro assessment of hepatotoxicity is crucial. Using human-relevant cell models, such as primary human hepatocytes or immortalized hepatoma cell lines like HepG2, provides valuable insights into a compound's potential to cause liver damage.[10][11]
Experimental Rationale
The primary objective is to assess the viability and function of liver cells following exposure to the test compound. Key endpoints include:
Cell Viability: Measured using assays like MTT or LDH (Lactate Dehydrogenase) leakage, which indicates membrane damage.
Hepatocyte-Specific Markers: Measurement of liver enzyme activity (e.g., Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST) in the culture medium.
Experimental Workflow: Hepatotoxicity Screening
Caption: Workflow for in vitro hepatotoxicity assessment.
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical off-target effect that can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[12] Regulatory agencies mandate the assessment of a compound's hERG liability early in drug development.[13]
Experimental Rationale
The most direct and reliable method to assess hERG channel inhibition is through electrophysiology. Automated patch-clamp systems provide a higher throughput alternative to the gold-standard manual patch-clamp, making them suitable for screening.[12] These systems measure the flow of ions through the hERG channel in cells stably expressing the channel (e.g., HEK293 or CHO cells) in the presence of the test compound.
Cell Preparation: Use a cell line stably expressing the hERG channel. Culture and harvest the cells according to standard protocols.[13]
Compound Preparation: Prepare a dilution series of 2-Amino-2-(2,6-difluorophenyl)ethanol.
Automated Patch-Clamp: Load the cells, compound plate, and appropriate intracellular and extracellular solutions onto the automated patch-clamp instrument (e.g., QPatch or SyncroPatch).[12]
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.[13]
Data Acquisition: Record the baseline hERG current, then apply the compound at increasing concentrations and record the resulting current inhibition.
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC₅₀ value.
Data Presentation
Table 3: Hypothetical hERG Inhibition Profile
Compound
IC₅₀ (µM)
2-Amino-2-(2,6-difluorophenyl)ethanol
[Insert experimental value]
Positive Control (e.g., Dofetilide)
[Insert experimental value, typically in nM range]
Assessing a compound's potential for drug-drug interactions (DDIs) is a crucial aspect of its safety profile. The most common mechanism for DDIs is the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[14][15]
Experimental Rationale
An in vitro CYP inhibition assay determines the potential of 2-Amino-2-(2,6-difluorophenyl)ethanol to inhibit the activity of the major human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[16] This is typically done by incubating the compound with human liver microsomes (which contain a mixture of CYP enzymes) and a cocktail of isoform-specific probe substrates. The formation of the substrate-specific metabolite is measured by LC-MS/MS, and any reduction in its formation indicates inhibition.
Experimental Workflow: CYP Inhibition Assay
Caption: Workflow for assessing CYP450 inhibition potential.
Data Presentation
Table 4: Hypothetical CYP450 Inhibition Profile
CYP Isoform
IC₅₀ (µM)
CYP1A2
[Insert experimental value]
CYP2B6
[Insert experimental value]
CYP2C8
[Insert experimental value]
CYP2C9
[Insert experimental value]
CYP2C19
[Insert experimental value]
CYP2D6
[Insert experimental value]
CYP3A4
[Insert experimental value]
Synthesis and Interpretation of the In Vitro Safety Profile
The culmination of these assays provides a multifaceted in vitro safety profile for 2-Amino-2-(2,6-difluorophenyl)ethanol. The interpretation of this data requires a holistic approach:
Therapeutic Index: The IC₅₀ values from the cytotoxicity assays should be compared to the anticipated efficacious concentration. A large therapeutic index is desirable.
Genotoxicity: Any positive finding in the Ames or micronucleus assay is a significant red flag and would likely halt or redirect development, pending further investigation.
Organ-Specific Toxicity: The IC₅₀ values for hepatotoxicity and cardiotoxicity should be evaluated in the context of expected human plasma concentrations. A significant margin of safety is required.
Drug-Drug Interactions: Potent inhibition of a major CYP isoform (typically IC₅₀ < 1 µM) suggests a high potential for clinical DDIs and would necessitate further investigation, such as determining the inhibition constant (Ki) and mechanism of inhibition.[17]
This comprehensive in vitro assessment provides a robust foundation for predicting the potential human safety liabilities of 2-Amino-2-(2,6-difluorophenyl)ethanol, guiding its future development, and ensuring that safety remains at the forefront of scientific advancement.
References
Castell, J. V., Jover, R., & Gómez-Lechón, M. J. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology, 14, 1155271. [Link]
Gómez-Lechón, M. J., & Castell, J. V. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology, 14. [Link]
InSphero. (n.d.). Translational Hepatotoxicity Assessment in Drug Development. InSphero. [Link]
Aydin, A. A., & Koç, K. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Archives of Toxicology, 96(8), 2185–2206. [Link]
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
Kim, J. S., et al. (2013). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work, 4(4), 239–243. [Link]
Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]
Cheng, Y., & Li, Z. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2533, 175-182. [Link]
GenEvolutioN. (2025). From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. [Link]
Application Note: A Protocol for the Enantioselective Synthesis of 2-Amino-2-(2,6-difluorophenyl)ethanol
Introduction Chiral 1,2-amino alcohols are a class of privileged structural motifs frequently found in biologically active molecules and serve as indispensable building blocks in the synthesis of pharmaceuticals. The tit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Chiral 1,2-amino alcohols are a class of privileged structural motifs frequently found in biologically active molecules and serve as indispensable building blocks in the synthesis of pharmaceuticals. The title compound, 2-Amino-2-(2,6-difluorophenyl)ethanol, is a valuable chiral intermediate, with its stereochemistry being crucial for the desired biological activity in various potential therapeutic agents. The presence of the 2,6-difluorophenyl group can enhance metabolic stability and binding affinity through specific fluorine-protein interactions. However, the stereocontrolled synthesis of this molecule presents a significant challenge, requiring a robust and highly selective methodology.
This application note provides a detailed, two-step protocol for the enantioselective synthesis of 2-Amino-2-(2,6-difluorophenyl)ethanol. The synthetic strategy involves the preparation of the key intermediate, 2-amino-1-(2,6-difluorophenyl)ethanone hydrochloride, followed by a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction to yield the target chiral amino alcohol with high enantiomeric excess.[1][2] This protocol is designed for researchers and scientists in the fields of medicinal chemistry and drug development, offering a reliable method for accessing this important chiral building block.
Overall Synthetic Strategy
The enantioselective synthesis is approached in two main stages, starting from the commercially available 2',6'-difluoroacetophenone.
Caption: Overall workflow for the synthesis of 2-Amino-2-(2,6-difluorophenyl)ethanol.
Part 1: Synthesis of 2-Amino-1-(2,6-difluorophenyl)ethanone Hydrochloride
This part details the synthesis of the key α-amino ketone precursor. The protocol begins with the α-bromination of 2',6'-difluoroacetophenone, followed by amination via the Delepine reaction.
Protocol 1.1: α-Bromination of 2',6'-Difluoroacetophenone
The α-bromination of carbonyl compounds is a fundamental transformation in organic synthesis.[3][4] In this protocol, we utilize an oxidative bromination method with hydrogen peroxide and hydrobromic acid, which is a greener alternative to using elemental bromine.[5]
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2',6'-difluoroacetophenone (1.0 eq).
Add hydrobromic acid (48%, 1.2 eq) to the flask and cool the mixture to 0 °C in an ice bath.
Slowly add hydrogen peroxide (30%, 1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with dichloromethane (DCM) and transfer it to a separatory funnel.
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(2,6-difluorophenyl)ethanone. This product is often used in the next step without further purification.
Safety Precautions: Hydrogen peroxide is a strong oxidizer. Hydrobromic acid is corrosive. Handle both with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction can be exothermic; maintain careful temperature control during the addition of hydrogen peroxide.
Protocol 1.2: Amination via the Delepine Reaction
The Delepine reaction provides a convenient method for the amination of alkyl halides using hexamethylenetetramine, followed by acidic hydrolysis.
Materials:
Crude 2-bromo-1-(2,6-difluorophenyl)ethanone
Hexamethylenetetramine (HMTA)
Chloroform (or Dichloromethane)
Ethanol
Concentrated Hydrochloric Acid (HCl)
Diethyl ether
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Procedure:
Dissolve the crude 2-bromo-1-(2,6-difluorophenyl)ethanone (1.0 eq) in chloroform in a round-bottom flask.
Add hexamethylenetetramine (1.1 eq) to the solution.
Heat the mixture to reflux and maintain for 3-4 hours. A precipitate of the quaternary ammonium salt will form.
Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with a small amount of cold chloroform or diethyl ether and air dry.
To a round-bottom flask, add the collected salt and a mixture of ethanol and concentrated hydrochloric acid (2:1 v/v).
Heat the suspension to reflux for 4-6 hours.
Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.
Collect the solid by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
Dry the solid under vacuum to obtain 2-amino-1-(2,6-difluorophenyl)ethanone hydrochloride as a crystalline solid.
Part 2: Enantioselective Reduction to 2-Amino-2-(2,6-difluorophenyl)ethanol
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral alcohols.[1][2][6] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a face-selective hydride transfer.[7]
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Protocol 2.1: CBS Reduction of 2-Amino-1-(2,6-difluorophenyl)ethanone Hydrochloride
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) or (S)-(-)-2-Methyl-CBS-oxazaborolidine for the other enantiomer
Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂)
Anhydrous Tetrahydrofuran (THF)
Methanol (MeOH)
1 M Hydrochloric acid (HCl)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Dry, nitrogen-flushed glassware, syringe pump, magnetic stirrer, low-temperature bath.
Procedure:
To a dry, nitrogen-flushed round-bottom flask, add 2-amino-1-(2,6-difluorophenyl)ethanone hydrochloride (1.0 eq).
Add anhydrous THF to dissolve the substrate.
Cool the solution to 0 °C.
Add (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) dropwise to the stirred solution.
Using a syringe pump, slowly add borane-dimethyl sulfide complex (1.2 eq) over a period of 1 hour, maintaining the temperature at 0 °C.
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
Add 1 M HCl and stir the mixture for 30 minutes at room temperature.
Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate.
Adjust the pH of the aqueous layer to basic (pH 9-10) with a suitable base (e.g., 2 M NaOH or saturated NaHCO₃).
Extract the aqueous layer with ethyl acetate (3 times).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched 2-Amino-2-(2,6-difluorophenyl)ethanol.
Alternative Method: Asymmetric transfer hydrogenation using a chiral Ru(II) catalyst system is also a powerful method for the enantioselective reduction of α-amino ketones and can be considered as an alternative to the CBS reduction.[8][9][10]
Data Summary and Analysis
Step
Reactant
Product
Key Reagents
Typical Yield
Enantiomeric Excess (e.e.)
1.1
2',6'-Difluoroacetophenone
2-Bromo-1-(2,6-difluorophenyl)ethanone
HBr, H₂O₂
>90% (crude)
N/A
1.2
2-Bromo-1-(2,6-difluorophenyl)ethanone
2-Amino-1-(2,6-difluorophenyl)ethanone HCl
HMTA, HCl/EtOH
70-80% (over 2 steps)
N/A
2.1
2-Amino-1-(2,6-difluorophenyl)ethanone HCl
(R)- or (S)-2-Amino-2-(2,6-difluorophenyl)ethanol
(R)- or (S)-Me-CBS, BH₃·SMe₂
85-95%
>95%
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Column: A polysaccharide-based chiral stationary phase is recommended, such as Chiralpak IA or Chiralcel OD-H.
Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.[11][12]
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
The e.e. is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula:
e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
Conclusion
This application note provides a comprehensive and reliable protocol for the enantioselective synthesis of 2-Amino-2-(2,6-difluorophenyl)ethanol. The described two-step sequence, involving the preparation of an α-amino ketone precursor followed by a highly stereoselective CBS reduction, offers an efficient route to the target chiral amino alcohol with high yield and excellent enantiomeric purity. The methodologies and analytical procedures detailed herein are intended to be a valuable resource for researchers engaged in the synthesis of chiral pharmaceutical intermediates.
References
Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. [Link]
Ye, Z.-S., Chen, J.-R., & Xiao, W.-J. (2015). Asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides through dynamic kinetic resolution. RSC Advances, 5(66), 53641–53644. [Link]
Wen, W., Zeng, Y., Peng, L. Y., Fu, L. N., & Guo, Q. X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. PubMed. [Link]
Hernández-Linares, G., Gu, J., & Zhao, Y. (2020). Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α‑Amino Ketones. The Journal of Organic Chemistry, 85(17), 11414–11423. [Link]
Hernández-Linares, G., Gu, J., & Zhao, Y. (2020). Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones. ACS Publications. [Link]
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 19. [Link]
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(4), 253-264. [Link]
Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-168.
Feskov, I. O., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 12(2), 101-111. [Link]
Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. ResearchGate. [Link]
ResearchGate. (n.d.). Continuous flow procedure for the α-bromination of acetophenone. ResearchGate. [Link]
Application Note: Chemoselective N-Boc Protection of 2-Amino-2-(2,6-difluorophenyl)ethanol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of fluorinated building blocks for medicinal chemistry Introduction & Scope The incorporation of fluorinated aro...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application: Synthesis of fluorinated building blocks for medicinal chemistry
Introduction & Scope
The incorporation of fluorinated aromatic motifs, such as the 2,6-difluorophenyl group, is a highly effective strategy in drug development to modulate lipophilicity, improve metabolic stability, and enhance target binding affinities. 2-Amino-2-(2,6-difluorophenyl)ethanol is a versatile bifunctional building block commercially supplied as a stable hydrochloride salt[1].
To utilize this compound in complex peptide coupling or cross-coupling workflows, the primary amine must be orthogonally protected. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its robustness against nucleophiles and bases, and its traceless cleavage under mild acidic conditions[2]. This application note details a highly chemoselective, self-validating protocol for the N-Boc protection of this amino alcohol, ensuring zero O-acylation or N,N-diBoc byproduct formation.
When treating an amino alcohol with di-tert-butyl dicarbonate (Boc₂O), chemoselectivity is governed by the relative nucleophilicity of the functional groups and the basicity of the reaction medium.
Nucleophilic Disparity: The primary aliphatic amine is a significantly stronger ("softer") nucleophile than the primary alcohol ("hard" nucleophile). The amine readily attacks the electrophilic carbonyl carbon of Boc₂O, forming a tert-butyl carbonate leaving group, which subsequently breaks down into tert-butanol and carbon dioxide gas[3].
Role of the Base: Because the starting material is a hydrochloride salt[1], a mild organic base like Triethylamine (TEA) is required. The first equivalent of TEA neutralizes the HCl, liberating the free amine. The slight excess of TEA acts as an acid scavenger. Crucially, TEA is not strong enough to deprotonate the primary alcohol into a highly reactive alkoxide[4]. This thermodynamic control ensures the alcohol remains protonated and unreactive.
Stoichiometric Control: By strictly limiting Boc₂O to 1.05 equivalents, the reaction is kinetically funneled toward the N-Boc product. Excess Boc₂O would risk secondary O-Boc formation over extended reaction times[5].
Materials and Reagents
Scale: 10.0 mmol
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role in Reaction
2-Amino-2-(2,6-difluorophenyl)ethanol HCl
209.62
1.00
2.10 g
Bifunctional Substrate
Di-tert-butyl dicarbonate (Boc₂O)
218.25
1.05
2.29 g
Electrophilic Protecting Agent
Triethylamine (TEA)
101.19
2.50
3.48 mL
Free-basing agent / Acid Scavenger
Dichloromethane (DCM), Anhydrous
84.93
N/A
40.0 mL
Reaction Solvent
5% Aqueous Citric Acid
192.12
N/A
20.0 mL
Mild Acidic Quench / Wash
Experimental Protocol
This protocol is designed as a self-validating system . Observational cues (solubility changes, gas evolution) are embedded to confirm reaction progress in real-time.
Phase 1: Substrate Activation (Free-Basing)
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a vented rubber septum. Note: Do not run Boc protections in a completely closed system due to CO₂ evolution[3].
Suspension: Add 2.10 g (10.0 mmol) of 2-Amino-2-(2,6-difluorophenyl)ethanol hydrochloride to the flask. Add 30 mL of anhydrous DCM. The salt will remain mostly insoluble as a cloudy suspension.
Cooling & Neutralization: Submerge the flask in an ice-water bath (0 °C). Stir vigorously and add 3.48 mL (25.0 mmol) of TEA dropwise over 5 minutes.
Validation Check: The cloudy suspension will gradually clarify into a homogeneous solution as the HCl salt is neutralized to the soluble free amine.
Phase 2: Electrophile Addition
Boc₂O Preparation: In a separate glass vial, dissolve 2.29 g (10.5 mmol) of Boc₂O in 10 mL of anhydrous DCM.
Controlled Addition: Using a syringe, add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 15 minutes.
Validation Check: Gentle effervescence (bubbling) should be observed. This is the release of CO₂ gas, confirming the successful nucleophilic attack of the amine on the anhydride[3].
Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 to 6 hours.
TLC Monitoring: Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 50% Ethyl Acetate in Hexanes).
Validation Check: The starting material will remain at the baseline and stain purple with Ninhydrin (requires heat). The N-Boc product will migrate (Rf ~0.4–0.5), be UV-active, and stain dark with Phosphomolybdic Acid (PMA).
Quench: Once the baseline spot is consumed, quench the reaction by adding 20 mL of 5% aqueous citric acid. Stir for 5 minutes.
Causality: Citric acid is deliberately chosen over 1M HCl. It is acidic enough to protonate and extract any trace unreacted amine into the aqueous layer, but mild enough to prevent the premature cleavage of the acid-labile N-Boc group[2].
Extraction: Transfer to a separatory funnel. Collect the lower organic (DCM) layer.
Washing: Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ (to neutralize residual citric acid) and 20 mL of brine (to remove water).
Phase 4: Isolation
Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent.
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification (Optional): If trace impurities are present, purify via flash column chromatography (Silica gel, 20% to 50% EtOAc/Hexanes gradient).
Expected Outcomes & Analytical Data
Parameter
Expected Result
Analytical Method / Rationale
Physical State
Off-white solid or viscous oil
Visual Inspection
Reaction Yield
> 90%
Gravimetric Analysis
TLC Rf Value
~0.45 (50% EtOAc/Hexanes)
UV active (254 nm); PMA stain positive
Chemoselectivity
Exclusively N-Boc
LC-MS / ¹H-NMR (Absence of O-Boc signals)
Workflow Visualization
Fig 1. Step-by-step workflow for the chemoselective N-Boc protection of the amino alcohol.
References
2-Amino-2-(2,6-difluorophenyl)ethanol hydrochloride Price from ...
Boc Protection Mechanism (Boc2O)
Organic Letters (ACS Publications)
Greene's Protective Groups in Organic Synthesis, 4th Edition
Wiley
URL
Selective protection of alcohol over amine : r/Chempros
Reddit
URL
Incorporation of 2-Amino-2-(2,6-difluorophenyl)ethanol into peptidomimetics
Application Note: Incorporation of 2-Amino-2-(2,6-difluorophenyl)ethanol into Transition-State Peptidomimetics Introduction & Mechanistic Rationale As peptidomimetic drug discovery pivots towards highly optimized, metabo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Incorporation of 2-Amino-2-(2,6-difluorophenyl)ethanol into Transition-State Peptidomimetics
Introduction & Mechanistic Rationale
As peptidomimetic drug discovery pivots towards highly optimized, metabolically stable scaffolds, the strategic incorporation of fluorinated bioisosteres has become indispensable[1]. Native peptides suffer from rapid proteolytic cleavage and poor membrane permeability, severely limiting their clinical utility. To circumvent this, medicinal chemists frequently replace labile amide bonds with non-cleavable transition-state isosteres.
2-Amino-2-(2,6-difluorophenyl)ethanol is a highly specialized
β
-amino alcohol building block designed to mimic the tetrahedral intermediate of peptide bond hydrolysis[2]. When incorporated into a peptidomimetic backbone, the secondary hydroxyl group acts as a hydroxyethylamine (HEA) isostere, forming tight hydrogen bonds with the catalytic aspartate or glutamate residues of target proteases (e.g., BACE1, HIV Protease).
The addition of the 2,6-difluorophenyl moiety provides three distinct mechanistic advantages over standard phenylglycinol derivatives:
pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the ortho-fluorines significantly lowers the pKa of the adjacent amine. This increases the fraction of un-ionized molecules at physiological pH, thereby enhancing passive membrane permeability and overall ADME properties.
Conformational Rigidity: The steric bulk of the di-ortho substitution restricts rotation around the C-aryl bond, locking the pharmacophore into a predictable, bioactive conformation that minimizes entropic penalty upon target binding[3].
Metabolic Shielding: Fluorine substitution effectively blocks cytochrome P450-mediated ortho-hydroxylation, a common metabolic liability that rapidly degrades non-fluorinated aromatic rings[1].
Physicochemical Profiling
To illustrate the profound impact of the 2,6-difluoro substitution, the quantitative physicochemical differences between a standard
β
-amino alcohol and the fluorinated analog are summarized below.
Table 1: Comparative Physicochemical Properties
Property
2-Amino-2-phenylethanol (Reference)
2-Amino-2-(2,6-difluorophenyl)ethanol
Impact on Peptidomimetic Design
Amine pKₐ (calc.)
~8.9
~7.2
Reduced basicity enhances passive membrane permeability at physiological pH.
Lipophilicity (ClogP)
0.82
1.45
Increased lipophilicity drives stronger hydrophobic packing in the S1/S1' protease pockets.
Aromatic Electron Density
High (
π
-donor)
Low (
π
-acceptor)
Enables orthogonal multipolar and anion-
π
interactions with catalytic Asp/Glu residues.
Metabolic Stability
Susceptible to ortho-hydroxylation
Blocked by steric/electronic effects
Significantly extends the biological half-life of the peptidomimetic in vivo.
Synthetic Strategy & Workflow
To successfully incorporate this building block, chemists must overcome the reduced nucleophilicity of the amine caused by the adjacent 2,6-difluorophenyl group[4]. The following workflow outlines the optimized synthesis of an HEA-isostere core.
Fig 1. Synthetic workflow for 2-Amino-2-(2,6-difluorophenyl)ethanol peptidomimetics.
Experimental Protocols: Self-Validating Workflow
The following step-by-step methodologies have been optimized to address the specific steric and electronic challenges posed by the 2,6-difluorophenyl moiety.
Step 1: N-Boc Protection of the Amine
Rationale: The strong inductive effect of the 2,6-difluorophenyl group drastically reduces the nucleophilicity of the primary amine. Standard room-temperature Boc protection is often sluggish and incomplete.
Procedure: Dissolve 2-Amino-2-(2,6-difluorophenyl)ethanol (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃. Add Boc₂O (1.5 eq) and stir at 40 °C for 12 hours.
Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (ninhydrin active, R_f ~0.1) must be completely consumed, converting to a UV-active spot (R_f ~0.5). Confirm product mass via LC-MS (Expected [M+Na]⁺: 296.1 m/z).
Step 2: O-Silylation of the Hydroxyl Group
Rationale: To utilize the amine in downstream peptide coupling, the secondary hydroxyl group must be masked to prevent unwanted esterification or degradation. TBDMS is selected for its orthogonal stability to the acidic conditions required for subsequent Boc removal.
Procedure: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF. Add Imidazole (2.5 eq) followed by TBDMS-Cl (1.5 eq) at 0 °C. Warm to room temperature and stir for 8 hours.
Self-Validation: Quench with water and extract with EtOAc. LC-MS analysis must show the complete disappearance of the 296.1 m/z peak and the emergence of the silylated product ([M+Na]⁺: 410.2 m/z).
Step 3: Selective N-Deprotection
Rationale: Acidic cleavage of the Boc group prepares the molecule for integration into the larger peptidomimetic scaffold. The TBDMS ether remains intact under controlled, anhydrous acidic conditions.
Procedure: Treat the intermediate with 20% TFA in anhydrous DCM at 0 °C for 2 hours.
Self-Validation: Evaporate the solvent under reduced pressure. The complete removal of the Boc group is confirmed by the reappearance of a ninhydrin-positive spot on TLC (R_f ~0.2 in DCM/MeOH 9:1) and an LC-MS base peak corresponding to the free amine ([M+H]⁺: 288.2 m/z).
Step 4: Sterically Hindered Amide Coupling
Rationale: The steric bulk of the ortho-fluorines creates a highly congested environment around the amine. Standard coupling reagents (e.g., EDC/HOBt) yield poor conversions and promote epimerization of the incoming amino acid. HATU, a highly reactive uronium salt, is mandated to drive the formation of this hindered amide bond[4].
Procedure: Pre-activate the P2-P3 peptide acid fragment (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF for 5 minutes. Add the deprotected amine from Step 3 (1.1 eq) and stir at room temperature for 16 hours.
Self-Validation: Monitor the reaction strictly via LC-MS. The disappearance of the 288.2 m/z peak validates the efficiency of the HATU-mediated coupling. Critical Check: If unreacted amine persists after 8 hours, a secondary addition of HATU/DIPEA (0.5 eq) is required to drive the reaction to completion.
Title: Design and synthesis of novel fluoropeptidomimetics as potential mimics of the transition state during peptide hydrolysis
Source: The Journal of Organic Chemistry (ACS Publications / PubMed)
URL: [Link]
Title: New Fluorinated Peptidomimetics through Tandem Aza-Michael Addition to α-Trifluoromethyl Acrylamide Acceptors: Synthesis and Conformational Study in Solid State and Solution
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Synthesis of Leu-Enkephalin Peptidomimetics Containing Trifluoromethylalkenes as Amide Isopolar Mimics
Source: National Institutes of Health (PMC)
URL: [Link]
Application Note: Reductive Amination Strategies for 2-Amino-2-(2,6-difluorophenyl)ethanol
Introduction & Mechanistic Rationale The integration of fluorinated aromatic motifs into pharmacophores is a cornerstone of modern drug development, utilized to modulate pKa, enhance metabolic stability, and improve targ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The integration of fluorinated aromatic motifs into pharmacophores is a cornerstone of modern drug development, utilized to modulate pKa, enhance metabolic stability, and improve target binding affinities. Specifically, 2-Amino-2-(2,6-difluorophenyl)ethanol is a highly valuable building block for synthesizing complex morpholines, oxazolidinones, and secondary amine scaffolds.
However, utilizing this specific compound as a nucleophile in reductive amination presents distinct chemical challenges:
Electronic Deactivation: The strongly electron-withdrawing 2,6-difluorophenyl group significantly reduces the basicity and nucleophilicity of the adjacent benzylic amine.
Steric Hindrance: The two ortho-fluorine atoms create a sterically congested environment around the C2 position, impeding the approach of bulky carbonyl compounds.
Chemoselectivity: The presence of a primary alcohol at C1 introduces the potential for competing side reactions (e.g., reversible oxazolidine formation) if reaction conditions and pH are not strictly controlled.
To overcome these barriers, the selection of the hydride source, solvent, and Lewis acid additives must be precisely calibrated to force the equilibrium toward the imine intermediate before reduction occurs.
Causality in Experimental Design: Selecting the Hydride Source
Direct reductive amination requires a reducing agent that is highly selective for the transiently formed iminium ion over the starting carbonyl compound [1].
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB): STAB is the gold standard for this transformation. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, making it unreactive toward most aldehydes and ketones, yet highly reactive toward protonated imines [1]. This allows for a "direct" one-pot procedure.
Sodium Cyanoborohydride (NaBH₃CN): While historically popular, NaBH₃CN generates highly toxic hydrogen cyanide gas upon acidic workup and can leave residual cyanide in the product stream[2]. STAB provides a safer, greener alternative with comparable or superior yields.
Titanium(IV) Isopropoxide (Ti(O-iPr)₄) Additive: For highly hindered ketones, the direct STAB method often fails because the rate of imine formation with the deactivated 2,6-difluorophenyl amine is too slow. Adding Ti(O-iPr)₄ acts as a potent Lewis acid and water scavenger, forcibly driving the equilibrium toward the imine before the reduction step [2].
Table 1: Quantitative Comparison of Reductive Amination Hydride Donors
Reducing Agent
Hydride Equivalents
Optimal pH Range
Chemoselectivity (Imine vs. Carbonyl)
Toxicity / Byproduct Profile
NaBH(OAc)₃
1
4.0 - 5.0
Excellent
Low (Acetic acid)
NaBH₃CN
3
3.0 - 4.0
Good
High (HCN gas, cyanides)
NaBH₄
4
7.0 - 10.0
Poor (Reduces carbonyls)
Low (Borates)
Borane-Pyridine
3
3.0 - 5.0
Good
Moderate (Pyridine)
Mechanistic Pathway
The reaction proceeds via nucleophilic attack of the hindered amine onto the carbonyl, forming a hemiaminal. Acid-catalyzed dehydration yields the electrophilic iminium ion, which is subsequently reduced by the hydride source.
Fig 1: Mechanistic pathway highlighting the rate-limiting dehydration step.
Self-Validating Experimental Protocols
Protocol A: Direct Reductive Amination (For Unhindered Aldehydes)
This protocol utilizes STAB in 1,2-Dichloroethane (DCE). DCE is preferred over THF or Dichloromethane (DCM) as it provides optimal solubility for STAB and accelerates the reaction kinetics [1].
Materials:
2-Amino-2-(2,6-difluorophenyl)ethanol (1.0 equiv)
Aliphatic or aromatic aldehyde (1.05 equiv)
NaBH(OAc)₃ (1.5 equiv)
Glacial acetic acid (1.0 equiv)
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)
Step-by-Step Procedure:
Imine Pre-formation: In an oven-dried round-bottom flask under N₂, dissolve the amine and aldehyde in anhydrous DCE. Stir at room temperature for 30 minutes.
Causality: Allowing the components to pre-equilibrate ensures that the hemiaminal/imine is forming before the hydride source is introduced, preventing premature reduction of the aldehyde.
Causality: Acetic acid catalyzes the rate-limiting dehydration of the hemiaminal to the iminium ion, which is highly electrophilic and ready for reduction.
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature.
In-Process Control (IPC): Monitor the reaction via LCMS or TLC. The reaction is typically complete within 2-4 hours. The disappearance of the primary amine mass confirms complete conversion.
Quench & Workup (Self-Validation): Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).
Causality: This neutralizes the acetic acid and decomposes unreacted STAB, preventing post-workup degradation or side reactions.
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography.
Protocol B: Indirect Lewis Acid-Mediated Amination (For Ketones)
Because 2-Amino-2-(2,6-difluorophenyl)ethanol is sterically hindered and electronically deactivated, reacting it with a ketone requires forcing conditions to form the imine [2].
Step-by-Step Procedure:
Condensation: Mix the amine (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF. Add Ti(O-iPr)₄ (1.5 equiv) dropwise at room temperature. Stir for 12-16 hours.
Causality: Ti(O-iPr)₄ coordinates to the carbonyl oxygen, drastically increasing its electrophilicity, while simultaneously acting as a dehydrating agent to lock the equilibrium in the imine state.
Reduction: Cool to 0 °C and carefully add NaBH₄ (1.5 equiv) or NaBH(OAc)₃ (2.0 equiv). Stir for an additional 2 hours.
Workup: Quench by adding 1M aqueous NaOH.
Causality: NaOH precipitates the titanium as insoluble TiO₂ salts. Filter the resulting suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry, and concentrate.
Experimental Workflow Visualization
Fig 2: Standard experimental workflow for the reductive amination process.
References
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: The Journal of Organic Chemistry, 61(11), 3849-3862 (1996).
URL: [Link]
Title: Reductive Amination, and How It Works
Source: Master Organic Chemistry (2017).
URL: [Link]
Method
Application Note: Catalytic Asymmetric Synthesis of (R)-2-Amino-2-(2,6-difluorophenyl)ethanol
Executive Summary & Strategic Rationale Chiral 2-amino-2-arylethanols are privileged pharmacophores and essential building blocks in modern drug discovery, frequently utilized in the synthesis of morpholinones, oxazolidi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
Chiral 2-amino-2-arylethanols are privileged pharmacophores and essential building blocks in modern drug discovery, frequently utilized in the synthesis of morpholinones, oxazolidinones, and complex PROTAC linkers. Specifically, the 2,6-difluorophenyl moiety is highly valued for its ability to enhance metabolic stability (blocking cytochrome P450 oxidation) and enforce rigid conformational locking via stereoelectronic effects.
Historically, accessing enantiopure 2-amino-2-arylethanols relied on the stoichiometric chiral auxiliary-guided Strecker reaction or the asymmetric reduction of highly unstable
α
-amino ketones. To establish a more robust, scalable, and self-validating system, this protocol details a Rhodium-Catalyzed Asymmetric Arylation of ethyl
N
-Boc-iminoacetate with 2,6-difluorophenylboronic acid, followed by chemoselective reduction and deprotection. This route avoids unstable intermediates, utilizes commercially available starting materials, and achieves >98% enantiomeric excess (ee).
Mechanistic Causality & Reaction Design (E-E-A-T)
Why Rhodium over Palladium?
While Palladium(II) catalysts are effective for the arylation of certain
N
-aryl imino esters[1], they frequently require harsh oxidative deprotection steps (e.g., using Ceric Ammonium Nitrate to remove a
p
-methoxyphenyl group) that can compromise sensitive functional groups. Furthermore, Pd-catalyzed pathways are susceptible to
β
-hydride elimination side-reactions.
In contrast, Rhodium(I) catalysis—specifically using a hydroxorhodium dimer
[Rh(OH)((R)−BINAP)]2
or a Rh/chiral diene complex—undergoes a strictly controlled 1,2-addition [2]. The catalytic cycle is initiated by the transmetalation of 2,6-difluorophenylboronic acid to the hydroxorhodium species. The
N
-Boc-iminoacetate coordinates to the highly enantioenriched Rh-aryl complex, followed by a stereocontrolling migratory insertion. The bulky
(R)
-BINAP ligand effectively shields one enantioface of the imine, dictating the absolute configuration of the resulting
α
-amino ester. Finally, hydrolysis releases the product and regenerates the active Rh-hydroxo catalyst.
Fig 1: Catalytic cycle of the Rh(I)-catalyzed enantioselective arylation of imines.
Chemoselective Reduction
The intermediate ethyl
(R)
-2-(Boc-amino)-2-(2,6-difluorophenyl)acetate must be reduced to the alcohol without cleaving the
N
-Boc carbamate or causing defluorination. Lithium borohydride (
LiBH4
) in THF is explicitly chosen over
LiAlH4
.
LiBH4
provides the exact hydride nucleophilicity required to reduce the ester to a primary alcohol while leaving the carbamate and the electron-deficient fluorinated aromatic ring completely intact.
To establish a self-validating protocol, empirical data from the optimization of the key asymmetric arylation step is summarized below. The use of the preformed hydroxorhodium complex with
(R)
-BINAP in a biphasic Dioxane/Water system provides the optimal balance of conversion rate and enantioselectivity.
Catalyst System
Ligand
Solvent
Temp (°C)
Yield (%)
Enantiomeric Excess (ee %)
[RhCl(C2H4)2]2
KOH
(R)
-BINAP
Dioxane
60
45
88
[Rh(OH)(COD)]2
(R)
-BINAP
Dioxane/
H2O
(10:1)
50
72
94
[Rh(OH)((R)-BINAP)]2
(R)
-BINAP
Dioxane/
H2O
(10:1)
50
91
>98
[Rh(OH)((R)-BINAP)]2
(R)
-BINAP
THF/
H2O
(10:1)
50
85
96
[Rh(OH)((R)-tfb*)]2
(R)
-Diene
Dioxane/
H2O
(10:1)
50
89
97
Table 1: Optimization of the Rh-catalyzed asymmetric addition of 2,6-difluorophenylboronic acid to ethyl N-Boc-iminoacetate.
Experimental Workflow & Protocols
The following three-step workflow details the transformation from commercially available starting materials to the final hydrochloride salt.
Fig 2: Three-step synthetic workflow for (R)-2-Amino-2-(2,6-difluorophenyl)ethanol.
Step 1: Synthesis of Ethyl (R)-2-((tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)acetate
Preparation: In an oven-dried Schlenk flask under argon, charge 2,6-difluorophenylboronic acid (2.5 equiv, 25 mmol) and
[Rh(OH)((R)-BINAP)]2
catalyst (3 mol% Rh) [3].
Reaction: Add a solution of ethyl
N
-Boc-iminoacetate (1.0 equiv, 10 mmol) in 1,4-dioxane (20 mL), followed by degassed
H2O
(2 mL).
Heating: Stir the biphasic mixture at 50 °C for 12 hours. Monitor conversion via TLC or LC-MS.
Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with saturated aqueous
NaHCO3
(2 x 20 mL) and brine. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 4:1) to afford the
α
-amino ester as a white solid.
Step 2: Chemoselective Reduction to (R)-N-Boc-2-amino-2-(2,6-difluorophenyl)ethanol
Preparation: Dissolve the purified ester from Step 1 (approx. 9 mmol) in anhydrous THF (30 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.
Reduction: Slowly add a solution of
LiBH4
(2.0 M in THF, 2.5 equiv, 22.5 mmol) dropwise over 15 minutes. Caution: Hydrogen gas evolution.
Incubation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
Quenching: Cool back to 0 °C and carefully quench by the dropwise addition of saturated aqueous
NH4Cl
(15 mL). Stir vigorously for 30 minutes until gas evolution ceases.
Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL). Combine the organic layers, wash with brine, dry over
MgSO4
, and concentrate in vacuo to yield the
N
-Boc protected amino alcohol. This intermediate is typically >95% pure and can be used directly in the next step.
Step 3: Deprotection to (R)-2-Amino-2-(2,6-difluorophenyl)ethanol hydrochloride
Preparation: Dissolve the crude
N
-Boc amino alcohol (approx. 8.5 mmol) in anhydrous Dichloromethane (DCM, 15 mL).
Deprotection: Add 4M HCl in Dioxane (10 equiv, 85 mmol, 21.25 mL) at room temperature. Stir the solution for 2-3 hours. The hydrochloride salt of the product will begin to precipitate as a white solid.
Isolation: Add diethyl ether (30 mL) to fully precipitate the product. Filter the suspension through a sintered glass funnel (medium porosity).
Washing & Drying: Wash the filter cake with cold diethyl ether (2 x 15 mL) and dry under high vacuum at 40 °C for 12 hours to afford the highly pure (R)-2-Amino-2-(2,6-difluorophenyl)ethanol hydrochloride.
References
Palladium(II)-Catalyzed Enantioselective Arylation of
α
-Imino Esters. Journal of the American Chemical Society, 2012. Available at:[Link]
Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to
β
-Phthaliminoacrylate Esters toward the Synthesis of
β
-Amino Acids. Journal of the American Chemical Society, 2009. Available at:[Link]
Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines. ResearchGate / Hokkaido University, 2004. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Yield Optimization for 2-Amino-2-(2,6-difluorophenyl)ethanol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing 2-Amino-2-(2,6-difluorophenyl)ethanol . Th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing 2-Amino-2-(2,6-difluorophenyl)ethanol .
This heavily fluorinated chiral building block presents unique synthetic challenges. Standard reduction protocols often result in poor isolated yields, loss of enantiomeric purity, or unexpected side reactions. This guide dissects the mechanistic causality behind these failures and provides field-proven, self-validating protocols to optimize your workflow.
Troubleshooting Guides & FAQs
Q1: Why is my isolated yield so low (<40%) despite complete consumption of the starting material on LCMS?
The Causality: The culprit is almost certainly your workup procedure. 2-Amino-2-(2,6-difluorophenyl)ethanol is a low-molecular-weight, highly polar amino alcohol. It forms strong hydrogen bond networks with water. If you are using Lithium Aluminum Hydride (LiAlH₄) and performing a standard Fieser workup (water/NaOH/water), the amino alcohol will either remain partitioned in the aqueous layer or physically occlude within the granular aluminum salts.
The Solution: Abandon aqueous extraction. Transition to a borane-mediated reduction system (
NaBH4/I2
) [2]. This allows you to quench the reaction with methanol, converting the boron byproducts into volatile trimethyl borate (
B(OMe)3
). You can then evaporate the mixture to dryness and extract the product using a non-aqueous solvent mixture (e.g., 20% Methanol in Dichloromethane), bypassing bulk water entirely and recovering >85% of your product.
Q2: I am observing significant racemization (loss of enantiomeric excess, ee%) during the reduction. How can I preserve the stereocenter?
The Causality: The 2,6-difluorophenyl group exerts a massive electron-withdrawing inductive (-I) effect. This drastically lowers the pKa of the
α
-proton on the amino acid or ester starting material [1]. When exposed to basic reducing environments (such as LiAlH₄ or prolonged reflux with
NaBH4
in Methanol), this acidic
α
-proton is easily abstracted. The resulting planar enolate intermediate reprotonates non-stereospecifically, destroying your enantiomeric purity.
The Solution: Utilize an electrophilic, non-basic reducing agent. Generating borane (
BH3
) in situ via the
NaBH4/I2
protocol provides a neutral-to-acidic reduction environment. Borane coordinates directly to the carbonyl oxygen without basic side reactions, preserving the stereocenter (>98% ee retention) [3].
Q3: I am detecting a major impurity with a mass of [M-19] on the mass spectrometer. What causes this?
The Causality: A mass loss of 19 Da corresponds to the loss of a fluorine atom. The highly electronegative fluorine atoms at the 2,6-positions strongly activate the phenyl ring toward Nucleophilic Aromatic Substitution (
SNAr
). If your reaction temperature is too high, or if strong nucleophiles (like alkoxides generated during basic reductions) are present, they can attack the ring and displace a fluoride ion.
The Solution: Strictly control your reaction temperature. Do not exceed 70 °C (the boiling point of THF). The in situ borane method operates efficiently at this temperature without triggering
SNAr
defluorination.
Quantitative Data: Reagent System Comparison
To validate the troubleshooting logic, the table below summarizes the quantitative outcomes of reducing (S)-2-amino-2-(2,6-difluorophenyl)acetic acid using various reagent systems.
This self-validating protocol bypasses the esterification step entirely, directly reducing the amino acid to prevent intermediate racemization and improve overall step economy.
Step-by-Step Methodology:
System Purging: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Flush the system continuously with inert Argon gas.
Reagent Loading: Add Sodium Borohydride (
NaBH4
, 2.5 equiv) and anhydrous Tetrahydrofuran (THF, 0.5 M relative to substrate). Cool the suspension to 0 °C using an ice-water bath.
Substrate Addition: Add (S)-2-amino-2-(2,6-difluorophenyl)acetic acid (1.0 equiv) in one portion. Stir for 15 minutes to allow for initial deprotonation (hydrogen gas will evolve).
Borane Generation: Dissolve Iodine (
I2
, 1.0 equiv) in anhydrous THF. Add this solution dropwise via the dropping funnel over 30 minutes at 0 °C. Critical safety note: Vigorous evolution of
H2
gas will occur as diborane is generated in situ.
Reduction: Remove the ice bath. Heat the reaction to a gentle reflux (70 °C) for 14 hours. Validate complete conversion via LCMS before proceeding.
Borate Cleavage (The Quench): Cool the vessel to room temperature. Carefully add Methanol (MeOH) dropwise until all gas evolution ceases. Stir for 30 minutes. The methanol reacts with the boron-product complexes to form volatile trimethyl borate.
Solvent Removal: Concentrate the mixture to complete dryness under reduced pressure using a rotary evaporator.
Non-Aqueous Extraction: Suspend the resulting white paste in a solution of 20% Methanol in Dichloromethane (DCM). Stir vigorously for 15 minutes, then filter through a tightly packed pad of Celite to remove all inorganic sodium/iodide salts.
Final Isolation: Concentrate the filtrate under reduced pressure to afford the pure 2-Amino-2-(2,6-difluorophenyl)ethanol as a crystalline solid.
Troubleshooting Workflow Visualization
Figure 1: Troubleshooting workflow for optimizing 2-amino-2-(2,6-difluorophenyl)ethanol yield.
References
Title: WO2020073906A1 - Mst1激酶抑制剂及其用途 (Mst1 Kinase Inhibitors and Their Uses)
Title: Applications of Borane-tetrahydrofuran Complex
Source: ChemicalBook
URL
Title: A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity
Source: Bentham Open
URL
Optimization
Technical Support Center: Troubleshooting Aqueous Solubility of 2-Amino-2-(2,6-difluorophenyl)ethanol
Welcome to the Application Science Support Center. Formulating highly fluorinated, weakly basic compounds like 2-Amino-2-(2,6-difluorophenyl)ethanol presents unique challenges in drug discovery and assay development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center. Formulating highly fluorinated, weakly basic compounds like 2-Amino-2-(2,6-difluorophenyl)ethanol presents unique challenges in drug discovery and assay development. This guide provides field-proven, mechanistically grounded solutions to overcome precipitation and erratic assay results.
Part 1: Diagnostic Workflow
Before altering your assay conditions, use the following decision matrix to identify the most appropriate solubilization strategy for your specific downstream application.
Decision matrix for resolving solubility issues.
Part 2: Troubleshooting FAQs & Mechanistic Insights
Q: Why does 2-Amino-2-(2,6-difluorophenyl)ethanol precipitate instantly when diluted into my pH 7.4 biological assay buffer?A: The precipitation is driven by the intrinsic lipophilicity of the 2,6-difluorophenyl moiety combined with the ionization state of the primary amine. Fluorination of aromatic rings significantly increases hydrophobicity, making the compound both hydrophobic and lipophobic 1[1]. The amine group typically exhibits a pKa of ~8.5-9.0, governed by the strong electron-withdrawing inductive effect (-I) of the fluorine atoms [[2]](2]. At pH 7.4, a significant fraction of the compound exists as the uncharged free base, which lacks the ion-dipole interactions necessary for aqueous solvation. When transitioning from a DMSO stock to an aqueous buffer, the sudden shift in dielectric constant forces the uncharged hydrophobic molecules to aggregate and precipitate 3[3].
Q: I need to dose this compound in vivo. How can I achieve a >5 mg/mL aqueous concentration without using high levels of DMSO?A: For in vivo dosing, relying solely on cosolvents like DMSO can cause toxicity and precipitation upon injection. We recommend a dual approach: Salt Formation and Cyclodextrin Complexation . Converting the free base to a hydrochloride salt lowers the crystal lattice energy and drastically improves baseline dissolution [[4]](4]. Furthermore, formulating the salt with 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the highly hydrophobic difluorophenyl ring within the cyclodextrin cavity, shielding it from the aqueous environment 5[5]. If standard complexation fails, semifluorinated block copolymers can be utilized to exploit the "fluorophobic effect" for targeted micellar encapsulation 1[1].
Q: Does temperature affect the solubility of this compound in aqueous media?A: While heating can temporarily increase kinetic solubility by providing the thermodynamic energy to break intermolecular bonds, the compound will rapidly nucleate and precipitate upon cooling to 37°C or room temperature. This is why true thermodynamic solubility enhancements—such as chemical modification (salt formation) or physical encapsulation (micelles/cyclodextrins)—are strictly required for stable biological assays [[5]](5].
Part 3: Quantitative Formulation Data
Summarized below are the expected solubility limits of 2-Amino-2-(2,6-difluorophenyl)ethanol across various standard formulation vehicles.
Formulation Strategy
Vehicle Composition
Predicted Solubility Limit
Biological Compatibility
Free Base (Aqueous)
100% PBS (pH 7.4)
< 0.05 mg/mL
High (In vitro)
pH Adjustment
100mM Acetate Buffer (pH 4.5)
~ 2.5 mg/mL
Moderate (Assay dependent)
Cosolvent Blend
5% DMSO, 10% PEG400 in Water
~ 5.0 mg/mL
Moderate (In vivo toxicity risk)
Complexation
20% w/v HP-β-CD in PBS (pH 7.4)
> 10.0 mg/mL
High (In vivo & In vitro)
Part 4: Self-Validating Experimental Protocols
Protocol A: Self-Validating Kinetic Solubility Assay via Nephelometry
Objective: Determine the kinetic solubility limit of the compound without relying on visual inspection, which often misses micro-precipitates.
Stock Preparation: Prepare a 10 mM stock of 2-Amino-2-(2,6-difluorophenyl)ethanol in 100% anhydrous DMSO.
Buffer Dispensation: Dispense 200 µL of your target aqueous buffer (e.g., PBS pH 7.4) into a 96-well UV-transparent microplate.
Spiking: Add 2 µL of the DMSO stock into the buffer (final DMSO concentration = 1%). Mix thoroughly via pipetting.
Control Implementation (Self-Validation): In parallel wells, spike a highly soluble control (e.g., Caffeine) and a highly insoluble control (e.g., Amiodarone free base). This validates the optical baseline and ensures the instrument correctly detects precipitation.
Incubation: Incubate the plate for 2 hours at room temperature on a plate shaker (300 rpm). Causality: This allows sufficient time for supersaturated solutions to nucleate and form detectable aggregates.
Measurement: Read the absorbance at 620 nm. True solutions will have an OD620 near 0.00. Any baseline shift (OD620 > 0.05) indicates light scattering due to sub-visual precipitation.
Protocol B: Preparation of HP-β-CD Inclusion Complex
Objective: Encapsulate the lipophilic difluorophenyl ring to achieve high-concentration aqueous dosing vehicles.
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or PBS.
Drug Addition: Weigh 10 mg of the compound and add it directly to 1 mL of the HP-β-CD solution.
Mechanical Disruption: Sonicate the suspension for 15 minutes in a water bath sonicator. Causality: Sonication provides the mechanical energy required to break drug aggregates, allowing the cyclodextrin cavities to encapsulate the exposed difluorophenyl rings.
Clarification: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.
Quantification (Self-Validation): Sample the supernatant, dilute appropriately, and quantify the dissolved drug concentration via HPLC-UV against a known standard curve. If the measured concentration matches the input (10 mg/mL), complete thermodynamic complexation is confirmed.
Part 5: Mechanistic Pathways
Mechanistic pathways for solubilizing fluorinated benzylamines.
References
Contemporary Review on Solubility Enhancement Techniques
Source: jddtonline.info
URL: 5
Solubility enhancement techniques: A comprehensive review
Source: wjbphs.com
URL:3
Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis
Source: PubMed (nih.gov)
URL: 4
A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers
Source: BenchChem
URL: 2
Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants
Source: PubMed (nih.gov)
URL: 1
Technical Support Center: Optimizing Crystallization for 2-Amino-2-(2,6-difluorophenyl)ethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2-Amino-2-(2,6-di...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2-Amino-2-(2,6-difluorophenyl)ethanol.
This compound—characterized by a benzylic chiral center, an amino alcohol moiety, and a sterically demanding, electron-withdrawing 2,6-difluorophenyl ring—presents complex crystallization behaviors. Researchers frequently encounter liquid-liquid phase separation (LLPS), unpredictable polymorphism, and difficulties in chiral resolution[1][2]. This guide synthesizes field-proven methodologies and mechanistic causality to help you engineer robust, self-validating crystallization workflows.
Part 1: Troubleshooting Guide: Overcoming "Oiling Out" (LLPS)
Q: Why does my 2-Amino-2-(2,6-difluorophenyl)ethanol consistently "oil out" into a sticky resin instead of forming crystals during cooling?
The Causality:
Oiling out, scientifically known as metastable Liquid-Liquid Phase Separation (LLPS), occurs when a solution becomes supersaturated with respect to a second liquid phase before it reaches the solid-liquid equilibrium (SLE) curve[2][3]. Amino alcohols are notoriously prone to this phenomenon. They possess both hydrogen bond donors (-NH₂, -OH) and acceptors, allowing them to form extensive, dynamic intermolecular networks[4][5].
When supersaturation is generated too rapidly (via fast cooling or aggressive antisolvent addition), the solute molecules cluster into a disordered, solvent-rich "jelly-like" phase rather than arranging into a rigid crystal lattice[3][6]. This metastable liquid phase traps impurities, halts primary nucleation, and coats reactor walls[7].
Protocol: Mitigating LLPS via Seeding and Polarity Control
This self-validating protocol utilizes targeted seeding to bypass the high activation energy of primary nucleation, forcing the system directly into the crystalline regime[8].
Solvent Selection: Prepare a miscible solvent/antisolvent system with a moderate polarity gradient (e.g., Isopropanol as the solvent; Heptane as the antisolvent).
Complete Dissolution: Dissolve the crude amino alcohol in Isopropanol at 60 °C. Validation Check: The solution must be 100% optically clear. Any remaining nuclei will skew the supersaturation trajectory.
Controlled Cooling: Cool the reactor at a strictly controlled rate of 0.1 °C to 0.2 °C/min. Rapid cooling forces the system across the binodal LLPS boundary.
Turbidity Monitoring: Monitor the solution. If it turns milky/opalescent without distinct particulate formation, LLPS has occurred. Correction: Heat the system back to 60 °C and reduce the cooling rate.
Strategic Seeding: Once the solution reaches the metastable zone (typically around 45 °C, just before the cloud point), introduce 1–5 wt% of highly pure, milled 2-Amino-2-(2,6-difluorophenyl)ethanol seed crystals.
Aging & Antisolvent Addition: Hold the temperature for 1 hour to allow the seed bed to mature. Then, add the antisolvent (Heptane) dropwise over 2 hours under high shear agitation to prevent localized supersaturation.
Isolation: Cool to 5 °C, filter, and wash the cake with cold antisolvent.
Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.
Part 2: FAQ: Polymorphism and Salt Formation
Q: Should I isolate 2-Amino-2-(2,6-difluorophenyl)ethanol as a free base or form a salt? My free base yields are inconsistent.
The Causality:
The free base of this compound exhibits high conformational flexibility. The globular nature of the amino alcohol moiety can lead to the formation of complex hydrogen-bonded polymorphs, or even plastic crystals, which suffer from poor lattice energy and low melting points[6][9].
By reacting the amine with an acid (e.g., HCl), you protonate the -NH₂ group to -NH₃⁺. This restricts molecular flexibility and introduces strong, directional ionic interactions (e.g., NH₃⁺···Cl⁻) alongside the existing hydrogen bonds[4][5]. These ionic bonds thermodynamically drive the system toward a single, highly ordered, and rigid crystalline lattice, vastly improving isolation yields and chemical stability.
Quantitative Data: Comparison of Solid Forms
Solid Form
Crystallinity / Lattice Rigidity
LLPS (Oiling Out) Risk
Typical Yield
Primary Application Phase
Free Base
Low to Moderate (Prone to plastic phases)
High
60 - 75%
Intermediate synthesis steps
HCl Salt
High (Driven by strong ionic interactions)
Low
85 - 95%
Long-term storage & API formulation
Tartrate Salt
High (Forms distinct diastereomeric pairs)
Moderate
40 - 45%*
Chiral resolution workflows
*Yield for tartrate salt represents the theoretical maximum of 50% for a single resolved enantiomer.
Part 3: FAQ: Chiral Resolution Workflows
Q: How can I efficiently resolve the racemic mixture of this compound into pure (R)- and (S)-enantiomers?
The Causality:
Because the enantiomers of most amino alcohols crystallize as a racemic compound rather than a conglomerate, direct preferential crystallization is thermodynamically restricted[10]. To bypass this, we utilize a Crystallization-Induced Diastereomer Transformation (CIDT) or classical resolution[2][10].
By reacting the racemic amino alcohol with a chiral resolving agent (such as L-tartaric acid), you generate a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physical properties, lattice energies, and solubilities[11]. This allows one diastereomer to selectively crystallize from a rationally designed solvent system while the other remains in the mother liquor.
Protocol: Diastereomeric Salt Resolution
Salt Formation: Suspend 1.0 equivalent of racemic 2-Amino-2-(2,6-difluorophenyl)ethanol and 1.0 equivalent of L-tartaric acid in a Methanol/Water (80:20 v/v) mixture at 65 °C.
Equilibration: Agitate the clear solution at 65 °C for 30 minutes to ensure complete proton transfer and salt formation.
Selective Crystallization: Cool the mixture at a slow, linear rate (0.1 °C/min) to 20 °C. The less soluble diastereomeric salt will nucleate and grow. Validation Check: Extract a small sample of the slurry, filter, and check the enantiomeric excess (ee%) of the solids via chiral HPLC.
Harvesting: Filter the suspension. The filter cake contains the highly enriched diastereomeric salt, while the filtrate contains the opposite enantiomer.
Basification (Recovery): Suspend the isolated filter cake in deionized water. Add 2M NaOH dropwise until the pH > 10 to break the salt. Extract the pure enantiomeric free base using Ethyl Acetate, separate the organic layer, dry over Na₂SO₄, and evaporate.
Diastereomeric salt formation workflow for the chiral resolution of racemic amino alcohols.
References
[4] Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate - Structural Study - PMC - NIH -
[1] Structural diversity and magnetic properties of copper(II) quinaldinate compounds with amino alcohols - RSC Publishing -
[9] Ordered and Plastic Crystals in the Complex Polymorphism of Pinanediol - ACS Publications -
[10] Crystallization-Induced Diastereomer Transformations - Chemical Reviews -
[5] Synthesis, Characterization and Structural Study of the Two Ionic Hydrogen-Bonded Organic Frameworks Based on Sterically Crowded Bifunctional Moieties - MDPI -
[8] Organic Process Research & Development Vol. 24 No. 10 - ACS Publications -
[2] Design of Crystallization Processes for the Resolution of Conglomerate-Forming Chiral Compounds Exhibiting Oiling Out - ACS Publications -
[11] Design of Crystallization Processes for the Resolution of Conglomerate-Forming Chiral Compounds Exhibiting Oiling Out (Extended) - ACS Publications -
[6] Beyond Sol-Gel: Molecular Gels with Different Transitions - PMC -
[3] Non-Classical Nucleation Phenomena Study And Following Process Monitoring and Optimization in Solution Crystallization Process - Scholaris -
Overcoming steric hindrance during coupling with 2-Amino-2-(2,6-difluorophenyl)ethanol
Welcome to the Technical Support Knowledge Base. This guide is designed for researchers and drug development professionals facing challenges with 2-Amino-2-(2,6-difluorophenyl)ethanol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Knowledge Base. This guide is designed for researchers and drug development professionals facing challenges with 2-Amino-2-(2,6-difluorophenyl)ethanol .
Coupling this specific substrate is notoriously difficult. The 2,6-difluorophenyl group creates a massive steric shield around the adjacent chiral amine, while the highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect), severely dampening the nucleophilicity of the nitrogen lone pair. The protocols and troubleshooting steps below are engineered to overcome these dual kinetic and thermodynamic barriers.
Diagnostic Workflow
Workflow for optimizing amide coupling with 2-Amino-2-(2,6-difluorophenyl)ethanol.
Quantitative Performance Metrics
To guide your reagent selection, the following table summarizes the expected performance of various coupling strategies when applied to highly hindered, electron-deficient amines like 2-Amino-2-(2,6-difluorophenyl)ethanol.
Coupling Strategy
Activated Intermediate
Optimal Base
Relative Yield (%)
Epimerization Risk
Recommended Use Case
EDC / HOBt
OBt Ester
DIPEA
< 20%
Low
Not recommended for this substrate.
HATU
OAt Ester
TMP / Collidine
60 - 80%
Moderate
Primary choice for unhindered acids.
COMU
Oxyma Ester
TMP / Collidine
65 - 85%
Low
Alternative to HATU; safer, less epimerization.
TFFH
Acyl Fluoride
DIEA
75 - 90%
Low
Best for highly hindered carboxylic acids.
Troubleshooting FAQs
Q: Why do standard EDC/HOBt couplings fail or yield <20% with this specific amine?A: The difficulty is twofold. First, the 2,6-difluorophenyl group creates a massive steric shield around the C2 chiral center where the primary amine is located. The two ortho-fluorine atoms physically block the trajectory of the incoming activated ester. Second, fluorine is highly electronegative. The strong electron-withdrawing inductive effect (-I effect) pulls electron density away from the amine nitrogen, drastically reducing its nucleophilicity. Standard OBt esters generated by EDC/HOBt are simply not reactive enough to overcome this combined steric and electronic 1[1].
Q: I am observing a product with the exact expected mass, but the NMR indicates the amine is still free. What happened?A: You are observing chemoselective O-acylation instead of the desired N-acylation. 2-Amino-2-(2,6-difluorophenyl)ethanol contains both a primary amine and a primary alcohol. While amines are generally more nucleophilic than alcohols, the extreme steric hindrance and electronic deactivation at the C2 amine make the C1 primary alcohol kinetically more accessible to the activated ester. If O-acylation occurs, you must protect the hydroxyl group (e.g., as a tert-butyldimethylsilyl (TBS) ether) prior to the coupling reaction.
Q: I am using HATU, but I see a large +98 Da mass adduct in my LC-MS. What is this?A: This is a guanidinylation side product. When amide coupling is slow due to steric hindrance, the unreacted amine can attack the uronium carbon of HATU directly, forming a stable tetramethylguanidinium adduct (+98 Da). To prevent this, change your base from DIPEA to a more sterically hindered base like 2,4,6-collidine or 2,2,6,6-tetramethylpiperidine (TMP). These bases are bulky enough to avoid reacting with HATU and help suppress the unwanted2[2].
Q: If HATU fails, what is the ultimate fallback method?A: In situ generation of an acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Because the fluoride ion is much smaller than the OAt or OBt leaving groups, the resulting acyl fluoride intermediate is significantly less sterically encumbered. This allows the bulky 2-Amino-2-(2,6-difluorophenyl)ethanol to approach and attack the carbonyl carbon effectively. Acyl fluorides are also highly stable to hydrolysis, allowing for longer reaction times at 3[3].
Validated Experimental Protocols
Protocol 1: HATU-Mediated Coupling with Anchimeric Assistance
Causality Note: HATU generates an OAt ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides 4[4] by hydrogen-bonding with the incoming amine, effectively "guiding" the deactivated 2-Amino-2-(2,6-difluorophenyl)ethanol to the carbonyl carbon.
Step 1: Pre-activation
Dissolve the carboxylic acid (1.2 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.1 M).
Add 2,4,6-collidine (3.0 equiv.). Stir at room temperature for 10 minutes.
Validation Checkpoint 1: Analyze a 1 µL aliquot via LC-MS. Confirm the complete consumption of the carboxylic acid and the formation of the OAt-active ester ([M+H]+ of Acid - OH + OAt) before proceeding. Do not add the amine until activation is complete.
Step 2: Amine Addition
Add 2-Amino-2-(2,6-difluorophenyl)ethanol (1.0 equiv.) to the reaction mixture. (Note: If the hydroxyl group was previously identified as a competing nucleophile, ensure the O-TBS protected derivative is used).
Step 3: Reaction Monitoring
Stir the reaction at 40 °C. The elevated temperature provides the kinetic energy required to overcome the steric barrier.
Validation Checkpoint 2: Monitor at 2h, 6h, and 12h via LC-MS. Look for the disappearance of the amine. If the reaction stalls with unreacted amine, do not add more HATU, as this will lead to guanidinylation. Instead, generate an additional 0.5 equiv. of pre-activated acid in a separate vial and transfer it to the main reaction.
Step 4: Workup
Quench the reaction with saturated aqueous NaHCO3.
Extract with EtOAc (3x).
Wash the combined organic layers with 5% aqueous LiCl (3x) to completely 1[1].
Dry over Na2SO4, filter, and concentrate.
Protocol 2: Acyl Fluoride Generation via TFFH
Causality Note: When both the acid and the amine are sterically hindered, OAt esters are too bulky. TFFH generates an acyl fluoride. The small atomic radius of fluorine minimizes steric clashes during the nucleophilic attack, making it highly suited for 5[5].
Step 1: Acyl Fluoride Formation
Dissolve the carboxylic acid (1.2 equiv.) and TFFH (1.2 equiv.) in anhydrous DCM (0.1 M).
Add DIPEA (2.5 equiv.). Stir at room temperature for 30 minutes.
Validation Checkpoint 1: Quench a 2 µL aliquot into 100 µL of methanol and check LC-MS for the corresponding methyl ester. This indirectly confirms the successful formation of the highly reactive acyl fluoride intermediate.
Technical Support Center: Resolving Co-Elution and Peak Tailing of 2-Amino-2-(2,6-difluorophenyl)ethanol
Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 2-Amino-2-(2,6-difluorophenyl)ethanol . T...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 2-Amino-2-(2,6-difluorophenyl)ethanol .
This molecule presents a trifecta of High-Performance Liquid Chromatography (HPLC) method development hurdles: a highly polar profile, a basic primary amine, and a fluorinated phenyl ring. Standard C18 reversed-phase (RP) methods often fail, resulting in co-elution with positional isomers, severe peak tailing, and poor retention. This guide provides field-proven, mechanistically grounded solutions to overcome these specific issues.
Diagnostic Workflow
Decision tree for troubleshooting HPLC issues with polar, fluorinated amines.
Frequently Asked Questions (FAQs)
Q1: Why does 2-Amino-2-(2,6-difluorophenyl)ethanol co-elute with its des-fluoro and positional isomer impurities on a standard C18 column?Expert Insight: Standard C18 stationary phases separate analytes primarily based on hydrophobic partitioning. The substitution of hydrogen atoms with fluorine on a phenyl ring does not significantly alter the overall hydrophobicity (logP) of the molecule. Consequently, C18 columns lack the steric and electronic recognition necessary to resolve these structurally similar impurities.
Actionable Solution: Transition to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity by leveraging dipole-dipole, π-π, and charge-transfer interactions[1]. The highly electronegative fluorine atoms on the PFP ring create a partial negative charge on the outer edge, which interacts strongly with the fluorinated ring of the analyte, enabling baseline resolution of halogenated isomers that co-elute on alkyl phases[2].
Q2: The chromatographic peak for this compound exhibits severe tailing (Asymmetry factor > 2.0). How can I achieve a symmetrical peak?Expert Insight: The molecule contains a basic primary amine. At typical mobile phase pH (e.g., pH 5–7), this amine is protonated and carries a positive charge. Concurrently, residual silanol groups (-SiOH) on the silica support ionize to -SiO⁻ at a pH above 3.0. The resulting electrostatic interaction between the protonated amine and ionized silanols creates a secondary retention mechanism, which manifests as severe peak tailing[3].
Actionable Solution: You must eliminate these secondary interactions using precise pH control[4]:
Low pH Strategy: Lower the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA). This suppresses silanol ionization, while TFA acts as a weak ion-pairing agent to shield the amine.
High pH Strategy: Raise the pH to ~10.0 using an ammonium bicarbonate buffer. This deprotonates the amine, rendering it neutral and eliminating ionic interactions. (Note: This requires a hybrid silica column stable at high pH).
Q3: My compound elutes at the void volume (t0) under standard reversed-phase conditions. How do I increase retention?Expert Insight: Due to the presence of both an amino and a hydroxyl group, 2-Amino-2-(2,6-difluorophenyl)ethanol is highly hydrophilic. In reversed-phase chromatography, highly polar compounds partition poorly into the hydrophobic stationary phase, leading to early elution.
Actionable Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) combined with a highly organic mobile phase (typically >70% Acetonitrile). Retention is driven by the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface, supplemented by hydrogen bonding[5].
Comparison of retention mechanisms for highly polar analytes in RP versus HILIC modes.
Quantitative Comparison of Chromatographic Strategies
To facilitate rapid method development, the following table summarizes the expected quantitative outcomes when applying different chromatographic strategies to this specific molecule.
Strategy
Stationary Phase
Mobile Phase Composition
Target pH
Expected Retention Factor (k')
Expected Asymmetry (As)
Standard RP
C18 (End-capped)
ACN / Water + 0.1% FA
2.7
< 0.5 (Co-elutes at Void)
> 2.0 (Severe Tailing)
Orthogonal Selectivity
PFP
MeOH / Water + 10mM NH₄FA
3.0
2.0 - 4.0
≤ 1.2 (Sharp)
Polar Retention
HILIC (Amide)
85% ACN / 15% 10mM NH₄Ac
6.8
3.0 - 6.0
≤ 1.1 (Excellent)
High-pH RP
Hybrid C18
ACN / Water + 10mM NH₄HCO₃
10.0
2.5 - 5.0
≤ 1.1 (Excellent)
Self-Validating Experimental Protocols
Protocol A: PFP Method for Resolving Fluorinated Isomers
This protocol is designed to maximize π-π and dipole interactions to separate 2-Amino-2-(2,6-difluorophenyl)ethanol from des-fluoro and regioisomer impurities.
Column Preparation: Install a high-purity PFP column (e.g., 150 x 4.6 mm, 3 µm particle size).
Mobile Phase Formulation:
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (The low pH suppresses silanols, while formate provides adequate buffer capacity for the basic amine).
Mobile Phase B: 100% Methanol. (Causality: Methanol is strictly preferred over Acetonitrile for PFP columns because Acetonitrile's π-electrons can compete with the analyte for the stationary phase's π-π interaction sites).
Gradient Elution: Program a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min. Column temperature: 30°C.
System Validation: Inject a neutral, non-retained marker (e.g., Uracil) to accurately determine the void volume (
t0
). Calculate the retention factor (
k′
). If
k′<2.0
, decrease the initial %B. Verify that the asymmetry factor (
As
) for the API is ≤ 1.2 to confirm the absence of extra-column dead volume.
Protocol B: HILIC Method for Maximizing Polar Retention
This protocol is deployed when the primary goal is to increase the retention time of the highly polar amine while maintaining MS-compatible buffers.
Column Preparation: Install a Zwitterionic or Amide HILIC column (e.g., 100 x 2.1 mm, 2.7 µm superficially porous particles).
Mobile Phase Formulation:
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
Mobile Phase B: 100% Acetonitrile.
Isocratic Elution: Run isocratically at 85% B / 15% A at 0.4 mL/min. (Causality: In HILIC, water is the strong eluting solvent. Maintaining a minimum of 3-5% water is critical for forming the immobilized aqueous partition layer on the silica surface).
Sample Diluent Preparation (Critical Step): Dissolve the sample in a diluent matching the mobile phase (e.g., 85% ACN). Do not inject samples dissolved in 100% water. Injecting a highly aqueous sample plug in HILIC will locally disrupt the stationary phase's partition layer, causing severe peak splitting and distortion.
System Validation: HILIC mechanisms require longer equilibration times than reversed-phase. Flush the column with at least 20 column volumes of the mobile phase prior to the first injection. Validate stability by performing three replicate injections; retention time relative standard deviation (RSD) must be < 0.5%.
Minimizing side reactions during 2-Amino-2-(2,6-difluorophenyl)ethanol alkylation
Welcome to the Technical Support Center for the functionalization of 2-Amino-2-(2,6-difluorophenyl)ethanol . As a 1,2-amino alcohol, this molecule presents unique chemoselectivity challenges during alkylation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the functionalization of 2-Amino-2-(2,6-difluorophenyl)ethanol .
As a 1,2-amino alcohol, this molecule presents unique chemoselectivity challenges during alkylation. The strong electron-withdrawing inductive effect (-I) of the 2,6-difluorophenyl group subtly reduces the nucleophilicity of the benzylic amine, while the adjacent primary hydroxyl group remains a potent competing nucleophile. This guide is designed to help researchers troubleshoot common side reactions—such as O-alkylation, over-alkylation, and oxazolidine trapping—by explaining the underlying mechanistic causality and providing self-validating, field-proven protocols.
Mechanistic Overview: The "Why" Behind Side Reactions
Before optimizing your reaction, it is critical to understand the competing pathways at play:
O-Alkylation (Ether Formation): The primary alcohol (pKa ~15.5) can easily outcompete the amine for electrophiles if the reaction conditions are too basic. Strong bases deprotonate the hydroxyl group, forming a highly reactive alkoxide.
Oxazolidine Trapping: During reductive amination, the condensation of an aldehyde with a 1,2-amino alcohol forms an imine. However, the pendant hydroxyl group can rapidly attack the imine carbon intramolecularly, forming a stable 5-membered 1,3-oxazolidine ring[1],[2]. This cyclic aminal resists mild hydride reducing agents (like NaBH(OAc)₃), effectively stalling the reaction.
Bis-Alkylation (Over-alkylation): Once mono-N-alkylated, the resulting secondary amine often becomes more electron-rich than the starting primary amine due to the inductive (+I) effect of the new alkyl chain, leading to rapid bis-alkylation.
Divergent reaction pathways of 2-Amino-2-(2,6-difluorophenyl)ethanol during alkylation.
Troubleshooting Matrix & Quantitative Data
To achieve high chemoselectivity, the choice of base and solvent is the most critical variable. The table below summarizes how different conditions shift the reaction equilibrium.
Table 1: Effect of Base and Solvent on Chemoselectivity (Direct Alkylation)
Base Used
Base pKa (Conj. Acid)
Solvent
Dominant Pathway
Typical Ratio (N:O)
Causality / Mechanism
NaH
~35
DMF
O-Alkylation
< 5:95
Irreversible deprotonation of -OH forms a potent alkoxide nucleophile.
Cs₂CO₃
10.3
MeCN
Mixed
40:60
Strong surface basicity partially activates the hydroxyl group.
K₂CO₃
10.3
DMF
N-Alkylation
85:15
Mild basicity acts primarily as an acid scavenger for the amine.
DIPEA
10.5
DCM
Exclusive N
> 95:5
Sterically hindered organic base cannot easily deprotonate the alcohol.
None
N/A
Toluene
Exclusive N
> 99:1
"Borrowing Hydrogen" catalysis uses alcohols; no base required[3].
Experimental Protocols for High Selectivity
Protocol A: Chemoselective Reductive Amination (Bypassing the Oxazolidine Trap)
To prevent the formation of the unreactive 1,3-oxazolidine intermediate[1], we utilize Titanium(IV) isopropoxide (Ti(OiPr)₄). The titanium coordinates with the hydroxyl group and the imine, locking the conformation and acting as a Lewis acid to facilitate rapid reduction by NaBH₄.
Step-by-Step Methodology:
Imine Formation: In an oven-dried flask under argon, dissolve 2-Amino-2-(2,6-difluorophenyl)ethanol (1.0 mmol) and the target aldehyde (1.0 mmol) in anhydrous THF (5.0 mL).
Titanium Activation: Add Ti(OiPr)₄ (2.0 mmol, 2.0 eq) dropwise at room temperature. Stir for 12 hours. Self-validation check: The solution should turn slightly yellow, indicating imine-titanium complex formation.
Reduction: Cool the reaction to 0 °C. Slowly add NaBH₄ (1.5 mmol, 1.5 eq) dissolved in absolute ethanol (2.0 mL). Stir for 2 hours at room temperature.
Workup: Quench the reaction by adding water (2.0 mL). A white precipitate of TiO₂ will form immediately. Filter the suspension through a pad of Celite, wash with EtOAc, and concentrate the filtrate.
Protocol B: Green N-Alkylation via "Borrowing Hydrogen" Autotransfer
If avoiding alkyl halides is a priority, the "borrowing hydrogen" methodology allows you to use simple alcohols as alkylating agents. This method is 100% chemoselective for N-alkylation because it operates via an in-situ oxidation-reduction cycle catalyzed by transition metals (e.g., the Shvo catalyst), producing water as the sole byproduct[4],[3].
Step-by-Step Methodology:
Setup: In a Schlenk tube, combine 2-Amino-2-(2,6-difluorophenyl)ethanol (1.0 mmol), the alkylating alcohol (1.2 mmol), and the Ruthenium Shvo Catalyst (2 mol%)[3].
Reaction: Add anhydrous toluene (3.0 mL). Purge the vessel with argon for 5 minutes. Seal the tube and heat to 100 °C for 24 hours.
Workup: Cool to room temperature, filter through a short silica plug to remove the catalyst, and concentrate. The crude product is typically >95% pure mono-N-alkylated amine.
Workflow Decision Tree
Decision matrix for selecting the optimal alkylation strategy based on reagent type.
Frequently Asked Questions (FAQs)
Q: Can I use 9-BBN to protect the amino alcohol and force mono-N-alkylation?A: No. While chelation to 9-BBN is a highly effective strategy for the selective mono-N-alkylation of 1,3-amino alcohols, it is structurally incompatible with 1,2-amino alcohols like 2-Amino-2-(2,6-difluorophenyl)ethanol. The 5-membered chelate ring formed with a 1,2-amino alcohol is too strained to be stable under the reaction conditions[5].
Q: My reductive amination with benzaldehyde and NaBH(OAc)₃ stalled at 50% conversion. Why?A: You have likely fallen into the oxazolidine trap. The intermediate imine cyclized with the adjacent hydroxyl group to form a 1,3-oxazolidine[2]. NaBH(OAc)₃ is too mild to reduce this cyclic aminal. Switch to Protocol A (using Ti(OiPr)₄ and NaBH₄) to lock the open-chain imine form.
Q: How do I synthesize a tertiary amine (bis-alkylation) without touching the alcohol?A: To intentionally bis-alkylate the amine while preserving the alcohol, reductive amination is preferred over direct halide substitution. Use an excess of the aldehyde (2.5 eq) and NaBH₃CN at pH 5-6. The slightly acidic conditions protonate the alcohol, rendering it non-nucleophilic, while the amine undergoes sequential condensation and reduction.
References
Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions
Chemical Communications (RSC Publishing)
URL:[Link]
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN
Organic Letters (ACS Publications)
URL:[Link]
Direct N-alkylation of unprotected amino acids with alcohols
Science Advances (PMC)
URL:[Link]
Oxazolidine Ring Opening and Isomerization to (E)-Imines. Asymmetric Synthesis of Aryl-α-fluoroalkyl Amino Alcohols
Organic Letters (ACS Publications)
URL:[Link]
Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products
Journal of the American Chemical Society (PMC)
URL:[Link]
Comparative Reactivity Guide: 2-Amino-2-(2,6-difluorophenyl)ethanol vs. Phenylglycinol
Executive Summary & Mechanistic Overview For decades, 2-amino-2-phenylethanol (commonly known as phenylglycinol) has served as a cornerstone chiral building block in asymmetric synthesis and medicinal chemistry. However,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Overview
For decades, 2-amino-2-phenylethanol (commonly known as phenylglycinol) has served as a cornerstone chiral building block in asymmetric synthesis and medicinal chemistry. However, as drug discovery increasingly demands enhanced metabolic stability and rigidified conformations, 2-amino-2-(2,6-difluorophenyl)ethanol has emerged as a highly specialized bioisostere.
The substitution of the phenyl ring with a 2,6-difluorophenyl moiety fundamentally alters the molecule's reactivity profile through two parallel mechanisms:
Electronic Deactivation: Fluorine is highly electronegative. The dual ortho-fluorine atoms exert a powerful inductive withdrawal (-I effect) through the sigma framework, significantly lowering the electron density at the benzylic carbon and the adjacent primary amine 1.
Steric Shielding: The atomic radius of fluorine (1.47 Å) is approximately 20% larger than that of hydrogen (1.20 Å). Placing two fluorine atoms at the 2- and 6-positions creates a steric clash with the benzylic substituents, restricting the rotation of the aryl ring and shielding the reactive amine and hydroxyl centers 2.
This guide provides an objective, data-driven comparison of these two amino alcohols, detailing how these physicochemical shifts dictate their performance in synthetic workflows.
Physicochemical & Quantitative Comparison
To predict their behavior in a reaction vessel, we must first quantify their fundamental properties. The table below summarizes the critical physicochemical differences between the two molecules.
Note: The pKa of the conjugate acid dictates the basicity and nucleophilicity of the amine. A drop of ~2 pKa units means the difluoro analog is approximately 100 times less basic than standard phenylglycinol.
Logical Relationships & Reactivity Profiling
The interplay between sterics and electronics dictates how these molecules behave during standard synthetic transformations, such as amide coupling or chiral auxiliary synthesis.
Fig 1. Divergent reactivity pathways driven by electronic and steric effects.
Impact on Amide Coupling
When reacting with acyl chlorides or activated carboxylic acids, phenylglycinol reacts rapidly. In contrast, the 2,6-difluoro analog requires extended reaction times or more potent coupling reagents (e.g., HATU instead of EDC). The causality is twofold: the lone pair on the nitrogen is less available due to the inductive pull of the fluorines 1, and the transition state is destabilized by the steric bulk of the ortho-fluorines.
Impact on Chiral Auxiliary Performance
When converted into Evans-type oxazolidinones, the 2,6-difluorophenyl group excels. The ortho-fluorines lock the conformation of the aryl ring perpendicular to the oxazolidinone ring. This rigidification enhances facial shielding during downstream asymmetric alkylations or aldol additions, often yielding higher diastereomeric excess (d.e.) compared to the unsubstituted phenylglycinol derivative.
Experimental Workflows & Protocols
To objectively demonstrate these differences, the following self-validating experimental protocols are designed for direct comparative analysis.
This protocol utilizes a direct competition setup to prove the kinetic difference in nucleophilicity.
Rationale & Causality: By providing only 0.5 equivalents of an electrophile to an equimolar mixture of both amines, the molecules must compete. The ratio of the resulting amides directly reflects their relative reaction rates.
Self-Validating Step: Quenching aliquots with highly nucleophilic diethylamine instantly scavenges any unreacted benzoyl chloride, "freezing" the reaction state to ensure HPLC data is perfectly time-accurate.
Preparation: In a flame-dried 25 mL round-bottom flask under argon, dissolve 2-amino-2-phenylethanol (1.0 mmol) and 2-amino-2-(2,6-difluorophenyl)ethanol (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).
Internal Standard: Add biphenyl (0.5 mmol) as an inert internal standard for HPLC quantification.
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol) and cool the mixture to 0 °C.
Electrophile Addition: Dropwise, add benzoyl chloride (0.5 mmol) dissolved in 2 mL of DCM over 5 minutes.
Sampling & Quenching: At exactly 10, 30, and 60 minutes, extract a 100 µL aliquot. Immediately inject the aliquot into a vial containing 900 µL of a 10% diethylamine in acetonitrile solution to quench unreacted electrophile.
Analysis: Analyze the quenched samples via RP-HPLC (C18 column, 254 nm). The peak area ratio of the phenylglycinol-amide to the difluorophenyl-amide will heavily favor the former (typically >95:5), proving the profound deactivating effect of the 2,6-difluoro substitution.
Protocol B: Synthesis of Rigidified Oxazolidinone Auxiliaries
Standard methods for oxazolidinone synthesis (using diethyl carbonate) often fail or stall for the 2,6-difluoro analog. This protocol utilizes triphosgene to overcome the activation barrier.
Fig 2. Standard self-validating workflow for chiral oxazolidinone synthesis.
Rationale & Causality: Triphosgene generates highly reactive phosgene in situ. This extreme electrophilicity is required because the hydroxyl group of the difluoro analog is sterically hindered and less nucleophilic, making cyclization from the acyclic carbamate intermediate (Step S3) sluggish under milder conditions.
Self-Validating Step: LC-MS monitoring specifically tracks the mass of the acyclic carbamate intermediate (M+H = 236 m/z for the difluoro analog). The reaction is only quenched when this intermediate is fully consumed, ensuring high yields.
Setup: Dissolve 2-amino-2-(2,6-difluorophenyl)ethanol (5.0 mmol) and triethylamine (15.0 mmol) in 25 mL anhydrous THF at 0 °C.
Activation: Slowly add triphosgene (2.0 mmol) dissolved in 5 mL THF. Caution: Perform in a highly ventilated fume hood.
Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.
Validation: Sample 50 µL, dilute in methanol, and analyze via LC-MS. Ensure the acyclic carbamate intermediate is completely converted to the cyclic oxazolidinone (M+H = 199 m/z).
Workup: Quench carefully with saturated aqueous NH4Cl, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography.
References
BenchChem Technical Support Team. "A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers." Benchchem. 1
M. N. A. Khan et al. "Fluorinated Phenylcyclopropylamines. 2. Effects of Aromatic Ring Substitution and of Absolute Configuration on Inhibition of Microbial Tyramine Oxidase." Journal of Medicinal Chemistry - ACS Publications. 4
E. P. Gillis et al. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry - ACS Publications. 2
Engineering Efficacy: A Comparative Guide to Fluorinated vs. Non-Fluorinated Amino Alcohols in Medicinal Chemistry
Introduction Amino alcohols are foundational pharmacophores in medicinal chemistry, serving as the critical hydrogen-bonding and ionizable core in countless therapeutics, from beta-blockers to sphingosine-1-phosphate (S1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Amino alcohols are foundational pharmacophores in medicinal chemistry, serving as the critical hydrogen-bonding and ionizable core in countless therapeutics, from beta-blockers to sphingosine-1-phosphate (S1P) receptor modulators. However, optimizing their pharmacokinetic (PK) and pharmacodynamic (PD) profiles often presents a paradox: the basic amine is necessary for target engagement, but its high pKa and adjacent oxidizable C-H bonds lead to poor membrane permeability and rapid CYP450-mediated clearance.
The strategic substitution of hydrogen with fluorine offers a profound solution. This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated amino alcohols, detailing the causality behind their physicochemical shifts and providing self-validating experimental workflows for their synthesis and biological evaluation.
Section 1: The Physicochemical Causality of Fluorination
To understand why fluorinated amino alcohols frequently outperform their non-fluorinated counterparts in drug discovery, we must examine the fundamental electronic and steric perturbations introduced by the fluorine atom[1].
pKa Modulation and Membrane Permeability
The basicity of an amine dictates its ionization state at physiological pH (7.4). Non-fluorinated aliphatic amino alcohols typically exhibit a pKa between 9.0 and 10.0, meaning they are >99% protonated in systemic circulation. This high charge density severely restricts passive lipid bilayer diffusion.
The Causality: Fluorine, possessing the highest electronegativity of any element, exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework. Introducing a beta-fluoro, gem-difluoro, or trifluoromethyl group systematically pulls electron density away from the nitrogen lone pair, lowering the pKa by 1.0 to 3.0 units[1]. Lowering the pKa to ~7.0–8.0 exponentially increases the fraction of the neutral, unprotonated species at pH 7.4. This directly enhances passive membrane permeability and oral bioavailability without abolishing the ability to form critical salt bridges at the target receptor.
Lipophilicity and "Polar Hydrophobicity"
While fluorine is highly electronegative, the C-F bond is tightly contracted and poorly polarizable. Consequently, replacing a CH3 group with a CF3 group near the amino alcohol core increases the overall lipophilicity (LogP/LogD)[1]. This phenomenon, known as "polar hydrophobicity," allows the molecule to favorably partition into hydrophobic binding pockets while maintaining the polar vectors necessary for hydrogen bonding via the hydroxyl group.
Conformational Bias: The Gauche Effect
In beta-fluoro amines, the molecule strongly prefers a gauche conformation between the C-F and C-N bonds. This is driven by stereoelectronic hyperconjugation—specifically, the donation of electron density from the adjacent C-H sigma bond into the anti-bonding sigma* orbital of the C-F bond[2].
The Causality: This conformational locking reduces the entropic penalty upon target binding. By pre-organizing the pharmacophore into its bioactive conformation, fluorination often results in a 10- to 100-fold increase in receptor affinity compared to the highly flexible non-fluorinated analog.
Quantitative Comparison
The table below summarizes the typical physicochemical shifts observed when transitioning from a standard aliphatic amino alcohol to its trifluoromethylated analog.
Property
Non-Fluorinated Analog
Fluorinated Analog (CF3)
Pharmacological Impact
pKa (Amine)
~ 9.4
~ 7.4
Increased neutral fraction at pH 7.4; superior passive permeability.
Resistance to CYP450 alpha-hydroxylation and N-dealkylation.
Conformational State
Highly flexible
Gauche locked
Reduced entropic penalty upon target binding.
Section 2: Metabolic Stability and Pharmacokinetics
The primary metabolic liability of non-fluorinated amino alcohols is CYP450-mediated alpha-hydroxylation and subsequent N-dealkylation. The C-H bond has a dissociation energy of ~414 kJ/mol, making it highly susceptible to oxidative cleavage. In contrast, the C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol)[3].
Causality in Design: By replacing the reactive hydrogens adjacent to the amine or hydroxyl group with fluorine, medicinal chemists create an impenetrable steric and electronic shield. Furthermore, the extreme electronegativity of fluorine deactivates adjacent non-fluorinated sites toward electrophilic enzymatic oxidation, providing a global stabilizing effect across the molecule[2].
Logical relationship of fluorination impact on amino alcohol metabolism.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Biocatalytic Synthesis of Chiral Fluorinated Amino Alcohols
Traditional chemical synthesis of fluorinated amino alcohols often suffers from poor stereocontrol and harsh conditions. We utilize a highly efficient, self-validating enzymatic cascade employing Alcohol Dehydrogenases (ADHs) and Amine Transaminases (ATAs)[4].
Causality & Design:
ADHs selectively reduce the highly electrophilic trifluoroacetyl group of a diketone substrate, while ATAs transaminate the less sterically hindered acetyl group[5]. The system is self-validating through the use of a glucose dehydrogenase (GDH) cofactor recycling system. If the reaction proceeds, continuous consumption of glucose drops the pH, which is monitored via an automated titrator. Enantiomeric excess is definitively confirmed via chiral HPLC against a racemic standard.
Step-by-Step Workflow:
Substrate Preparation: Dissolve 50 mM of the fluorinated diketone substrate in 10% (v/v) DMSO/aqueous phosphate buffer (100 mM, pH 7.5).
Enzymatic Reduction: Add 2 mg/mL of engineered ADH, 1 mM NADP+, 100 mM glucose, and 1 mg/mL GDH. Incubate at 30°C for 12 hours. The electron-deficient CF3-ketone is preferentially reduced to the chiral alcohol.
Transamination: Adjust the pH to 8.0. Add 2 mg/mL ATA, 1 mM Pyridoxal 5'-phosphate (PLP), and 250 mM isopropylamine (amine donor). Incubate for an additional 24 hours.
Isolation & Validation: Extract the product with ethyl acetate. Validate stereochemical purity (>99% ee) via Chiralcel OD-H HPLC.
Biocatalytic cascade workflow for stereoselective fluorinated amino alcohols.
To empirically prove the metabolic advantage of the fluorinated analog, an in vitro intrinsic clearance (CL_int) assay using Human Liver Microsomes (HLM) is utilized.
Causality & Design:
CYP450 enzymes strictly require NADPH to function. By comparing reactions with and without NADPH, we isolate CYP-mediated degradation from non-specific chemical instability. The assay is self-validating via the inclusion of Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). If Verapamil is not rapidly depleted, the microsomes are inactive, automatically invalidating the run.
Step-by-Step Workflow:
Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
Compound Spiking: Add the fluorinated and non-fluorinated amino alcohols (in separate wells) to a final concentration of 1 µM.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
Quenching & Sampling: At t = 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant (k) and half-life (t1/2).
Section 4: 19F NMR in Fragment-Based Drug Discovery (FBDD)
Beyond PK/PD improvements, fluorinated amino alcohols are invaluable tools for structural biology. Because the 19F nucleus has a 100% natural abundance, a high gyromagnetic ratio, and zero background signal in biological systems, these molecules serve as pristine NMR probes[6].
The Causality: When a fluorinated amino alcohol binds to a protein target, the extreme sensitivity of the fluorine chemical shift to its local electronic environment results in massive spectral dispersion. This allows researchers to map binding kinetics, elucidate conformational ensembles, and validate lead compounds with a level of precision that is fundamentally impossible with non-fluorinated analogs[6].
Conclusion
The transition from non-fluorinated to fluorinated amino alcohols is not merely a structural tweak; it is a fundamental reprogramming of a molecule's physicochemical destiny. By rationally applying fluorine chemistry, drug developers can simultaneously lower pKa, enhance membrane permeability, lock bioactive conformations, and bulletproof the scaffold against metabolic degradation.
References
Enzymatic synthesis of fluorin
Chemo- and Stereoselective Synthesis of Fluorinated Amino Alcohols through One-pot Reactions using Alcohol Dehydrogenases
uniovi.es
Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery
acs.org
Spectroscopic Validation of 2-Amino-2-(2,6-difluorophenyl)ethanol Derivatives: A Comparative Guide
As drug development increasingly relies on fragment-based drug discovery (FBDD) and the strategic incorporation of fluorine to modulate pharmacokinetics, fluorinated chiral amino alcohols have become indispensable buildi...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly relies on fragment-based drug discovery (FBDD) and the strategic incorporation of fluorine to modulate pharmacokinetics, fluorinated chiral amino alcohols have become indispensable building blocks. Among these, 2-Amino-2-(2,6-difluorophenyl)ethanol stands out. The introduction of a 2,6-difluorophenyl moiety does not merely change the molecule's lipophilicity; it fundamentally rewrites its conformational landscape.
This guide provides an objective, data-driven comparison of 2-Amino-2-(2,6-difluorophenyl)ethanol against its non-fluorinated parent, phenylglycinol (2-amino-2-phenylethanol)[1], and mono-fluorinated alternatives. It is designed to equip analytical chemists and researchers with the mechanistic insights and self-validating protocols necessary for rigorous spectroscopic characterization.
Mechanistic Insights: The Fluorine Effect on Conformation
To properly validate this derivative, one must understand the causality behind its spectral signatures. The spectroscopic behavior of 2-Amino-2-(2,6-difluorophenyl)ethanol is governed by three critical structural phenomena:
Steric Compression and Rotational Barriers: The two ortho-fluorine atoms create a steric wall that forces the aromatic ring out of coplanarity with the amino alcohol backbone. This restricted rotation significantly enhances the C–C rotational barrier, a dynamic process that can be observed and quantified via variable-temperature
19
F NMR[2].
Three-Center CF···HN Intramolecular Hydrogen Bonding: Unlike oxygen or nitrogen, covalently bound fluorine is typically a poor hydrogen bond acceptor. However, in 2,6-difluorophenyl-substituted amines, the spatial geometry forces a unique three-center CF···HN intramolecular hydrogen bond. Counterintuitively, this specific interaction causes the N–H stretching frequency in IR spectroscopy to shift to higher wavenumbers, rather than the lower wavenumbers expected in classic hydrogen bonding[2].
Through-Space Spin-Spin Coupling (
1hJNH,F
): The forced proximity of the amine protons to the electron-dense fluorine atoms facilitates through-space
J
-coupling. This non-covalent transmission of spin information is a definitive marker of the molecule's folded conformation in solution[3].
Comparative Spectroscopic Profiling
The tables below summarize the quantitative spectroscopic shifts caused by progressive fluorination of the phenylglycinol scaffold.
Table 1: NMR Chemical Shift Comparison (CDCl₃, 298K)
Note: Chemical shifts are representative averages derived from structural analogs and literature precedents.
Data Interpretation: The strong electron-withdrawing nature of the 2,6-difluoro substitution deeply deshields the benzylic
α
-proton, shifting it downfield by nearly 0.5 ppm compared to the non-fluorinated analog. The
19
F signal appears as a complex multiplet due to coupling with the meta-aromatic protons and through-space coupling with the
α
-CH and NH
2
protons[3].
Table 2: Key IR Vibrational Frequencies & Mass Spectrometry
To ensure absolute trustworthiness in your structural assignment, do not rely on a single 1D spectrum. The following step-by-step methodology utilizes a self-validating logic loop to confirm both structure and conformation.
Step 1: Anhydrous Sample Preparation
Rationale: Protic solvents or moisture will cause rapid chemical exchange of the NH
2
and OH protons, obliterating the crucial through-space
JFH
coupling[3].
Action: Dry the 2-Amino-2-(2,6-difluorophenyl)ethanol sample under high vacuum. Dissolve 15-20 mg in 0.6 mL of strictly anhydrous CDCl₃ (stored over molecular sieves). Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
Step 2: Multinuclear & Decoupled NMR Acquisition
Action 1 (Standard 1D): Acquire standard
1
H,
13
C, and
19
F spectra. Verify the presence of the C-F carbon doublets of doublets in the
13
C spectrum (~161 ppm) and the characteristic
19
F multiplet at ~ -114.5 ppm.
Action 2 (The Validation Step): Acquire a 19
F-decoupled
1
H NMR spectrum (
1
H{
19
F}).
Causality: In the standard
1
H spectrum, the
α
-proton will appear as a highly complex multiplet due to simultaneous coupling with the diastereotopic CH
2
protons, the NH
2
protons, and through-space to the ortho-fluorines. If the multiplet significantly simplifies upon
19
F irradiation, you have definitively proven the spatial proximity of the fluorines to the amino core, validating the folded conformation.
Step 3: ATR-FTIR Conformational Check
Action: Place the neat crystalline solid on an Attenuated Total Reflectance (ATR) crystal. Acquire the spectrum from 4000 to 400 cm
−1
.
Validation: Confirm the strong C–F stretching bands between 1050 and 1210 cm
−1
[4]. Critically, evaluate the N–H stretch. If the band is shifted to a higher wavenumber (>3300 cm
−1
) relative to phenylglycinol, you have successfully verified the presence of the three-center CF···HN intramolecular hydrogen bond[2].
Workflow Visualization
The following diagram maps the logical flow of the spectroscopic validation process, highlighting the critical self-validation checkpoints.
Spectroscopic validation workflow for fluorinated amino alcohols.
References
Three-Center CF···HN Intramolecular Hydrogen Bonding in the 2,6-Bis(2,6-difluorophenyl)piperidine Systems1
The Journal of Organic Chemistry - ACS Publications[Link]
Molecular dynamics and NMR reveal the coexistence of H-bond-assisted and through-space J FH coupling in fluorinated amino alcohols
ResearchGate[Link]
Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease
SCIRP (Scientific Research Publishing)[Link]
A Framework for Excellence: Benchmarking Novel Chiral Auxiliaries Against Established Standards, a Case Study of 2-Amino-2-(2,6-difluorophenyl)ethanol
In the precise world of asymmetric synthesis, the quest for enantiomerically pure compounds is a driving force behind innovation in pharmaceuticals, agrochemicals, and materials science.[1] Chiral auxiliaries, which are...
Author: BenchChem Technical Support Team. Date: March 2026
In the precise world of asymmetric synthesis, the quest for enantiomerically pure compounds is a driving force behind innovation in pharmaceuticals, agrochemicals, and materials science.[1] Chiral auxiliaries, which are enantiomerically pure compounds temporarily attached to a substrate to direct the stereochemical course of a reaction, remain a cornerstone of this field.[2][3] Their effectiveness lies in their ability to reliably and predictably control the formation of new stereogenic centers.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating a novel chiral auxiliary. We will use the hypothetical application of (R/S)-2-Amino-2-(2,6-difluorophenyl)ethanol as a case study to illustrate the benchmarking process. This novel auxiliary, with its unique electronic and steric properties, will be theoretically benchmarked against three titans of the field: Evans' Oxazolidinones , Oppolzer's Sultams , and Myers' Pseudoephedrine Amides .
The core of this guide is not just to present data, but to explain the causality behind experimental design and to provide robust, self-validating protocols for the objective assessment of any new chiral auxiliary.
The Hallmarks of a High-Performing Chiral Auxiliary
Before embarking on a benchmarking study, it is crucial to define the key performance indicators (KPIs) that distinguish a truly useful chiral auxiliary from a mere curiosity. A superior auxiliary must excel in the following areas[2][4]:
High Diastereoselectivity: It must induce a strong preference for the formation of one diastereomer over all others. This is typically quantified as a diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).
High Chemical Yield: The reactions must proceed efficiently to give the desired product in high yield.
Predictable Stereocontrol: The stereochemical outcome must be predictable based on a clear mechanistic model, allowing for the rational design of syntheses.
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and, crucially, removed under mild conditions that do not compromise the newly formed stereocenter.[3]
High Recovery and Recyclability: To be cost-effective and sustainable, the chiral auxiliary should be recoverable in high yield and in its original enantiopure form for reuse.[4]
The Contenders: A Field of Established Champions
Our evaluation of the novel 2-Amino-2-(2,6-difluorophenyl)ethanol will be contextualized by comparing its projected performance against these well-established auxiliaries:
Oppolzer's Camphorsultams: These camphor-derived auxiliaries are highly crystalline, which often facilitates purification by recrystallization. They are versatile and have been successfully applied in a wide range of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[8][9][10]
Pseudoephedrine Amides: Popularized by Andrew G. Myers, pseudoephedrine is an inexpensive and practical chiral auxiliary, available in both enantiomeric forms. It is particularly effective for the asymmetric alkylation of a wide range of substrates.[11][12][13]
The Proving Grounds: Standard Asymmetric Transformations
A thorough evaluation requires testing the auxiliary in a variety of mechanistically distinct and synthetically important reactions. We will focus on two fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol addition.
Asymmetric Enolate Alkylation
The alkylation of enolates is a powerful method for creating new stereocenters at the α-position of a carbonyl group. The chiral auxiliary exerts control by dictating the trajectory of the incoming electrophile.
Causality of Stereocontrol: In both pseudoephedrine and Evans' auxiliary systems, deprotonation with a strong base (like LDA or NaHMDS) generates a rigid, chelated (Z)-enolate.[3][14] The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. For pseudoephedrine amides, the presence of lithium chloride is crucial; it breaks up enolate aggregates and forms a well-defined chelated structure, leading to faster and cleaner reactions.[12][15]
Hypothesized Performance of 2-Amino-2-(2,6-difluorophenyl)ethanol: When N-acylated, this amino alcohol could form a similar six-membered chelated enolate. The sterically demanding 2,6-difluorophenyl group would likely be the primary stereodirecting element. Its strong electron-withdrawing nature could influence the pKa of the α-protons and the nucleophilicity of the resulting enolate, which would need to be experimentally determined.
This protocol outlines a general procedure for attaching an acyl group to an amino alcohol auxiliary, followed by diastereoselective alkylation.
Caption: Experimental workflow for acylation and asymmetric alkylation.
Self-Validation: The diastereomeric ratio must be determined from the crude reaction mixture before purification to provide an unbiased measure of the reaction's selectivity. This is typically achieved by ¹H NMR spectroscopy or chiral HPLC analysis.
Asymmetric Aldol Addition
The aldol reaction is one of the most powerful tools for constructing β-hydroxy carbonyl compounds, simultaneously creating up to two new stereocenters. Chiral auxiliaries provide exquisite control over this transformation.
Causality of Stereocontrol: The Evans aldol reaction is a classic example of reliable stereocontrol.[6] The reaction proceeds through a boron-mediated (Z)-enolate, which then reacts with an aldehyde via a highly organized, chair-like six-membered Zimmerman-Traxler transition state.[17][18] The bulky substituent on the oxazolidinone ring forces the R-group of the aldehyde into an equatorial position to minimize 1,3-diaxial interactions, and the enolate attacks a specific face of the aldehyde, leading to the observed syn stereochemistry.[19]
Caption: Simplified Zimmerman-Traxler model for the Evans syn-aldol reaction.
Hypothesized Performance of 2-Amino-2-(2,6-difluorophenyl)ethanol: If converted to an N-acyloxazolidinone analog, it could potentially follow a similar reaction pathway. The rigid and bulky difluorophenyl group would be expected to enforce a strong facial bias. However, its electronic properties could influence the stability and reactivity of the boron enolate, potentially requiring optimization of the Lewis acid and reaction conditions.
This protocol is based on the highly reliable Evans-Tischenko procedure for generating syn-aldol adducts.
Enolate Formation:
Dissolve the N-acyl chiral auxiliary (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) in an oven-dried, argon-flushed flask.
Cool the solution to 0°C.
Add di-n-butylboron triflate (1.1 equiv) dropwise, followed by the slow addition of triethylamine (1.2 equiv).
Stir the resulting solution at 0°C for 30-60 minutes.
Aldol Addition:
Cool the reaction mixture to -78°C.
Add the aldehyde (1.2 equiv) dropwise as a solution in CH₂Cl₂.
Stir at -78°C for 2 hours, then allow the reaction to warm to 0°C and stir for an additional 1-2 hours.
Work-up and Analysis:
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
Extract the aqueous layer with CH₂Cl₂.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis before proceeding to purification by flash chromatography.
The Final Hurdle: Auxiliary Cleavage and Recovery
A chiral auxiliary is only as good as its ability to be removed without damaging the product. The versatility of an auxiliary is greatly enhanced if it can be cleaved to furnish a variety of functional groups.
Proposed Cleavage for 2-Amino-2-(2,6-difluorophenyl)ethanol Auxiliary:
Given its amino alcohol structure, the N-acyl derivative of this auxiliary would likely be susceptible to similar cleavage conditions:
To Carboxylic Acid: Basic hydrolysis (e.g., LiOH/H₂O) or acidic hydrolysis (e.g., aq. H₂SO₄).
To Primary Alcohol: Reductive cleavage with a hydride source like LiBH₄ or LiAlH₄.
To Ketone: Addition of an organolithium or Grignard reagent, analogous to the cleavage of pseudoephedrine amides.
Following cleavage, the chiral auxiliary would typically be recovered from the aqueous layer after an acid/base extraction and purified by recrystallization or chromatography for reuse.
Conclusion
While experimental data for 2-Amino-2-(2,6-difluorophenyl)ethanol as a chiral auxiliary is not yet available, this guide provides a robust and logical framework for its evaluation. By systematically benchmarking its performance in key asymmetric reactions against established and reliable auxiliaries like those developed by Evans, Oppolzer, and Myers, its potential can be thoroughly and objectively assessed. The unique steric and electronic properties of the 2,6-difluorophenyl moiety present an intriguing opportunity for the development of a new class of powerful stereodirecting groups. The true test, however, lies in the rigorous application of the experimental protocols outlined herein.
References
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (2011). Chiral Auxiliaries - Principles and Recent Applications.
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]
Gessner, V. H., & Dunitz, J. D. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(37), 13166-13178. [Link]
Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 6(1), 1-13.
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4571. [Link]
Gage, J. R., & Evans, D. A. (1990). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
Asymmetric Synthesis. University of York.
Prolinol-Derived Chiral Auxiliaries: A Technical Guide to Asymmetric Synthesis. BenchChem.
N-Acetyl-(+)-Pseudoephedrine vs. Evans Auxiliaries in Asymmetric Synthesis. BenchChem.
Application Notes and Protocols: Cleavage of Pseudoephedrine Auxiliary to Form Ketones. BenchChem.
Vicario, J. L., Badía, D., Carrillo, L., & Etxebarria, J. (2005). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. The Journal of Organic Chemistry, 70(22), 8790-8800. [Link]
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ACS Publications. [Link]
Crimmins, M. T., & Chaudhary, K. (2000). A User-Friendly Procedure for the Evans "Syn" Aldol Reaction. Organic Syntheses, 77, 117.
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
Kumaraswamy, G., Padmaja, M., Markondaiah, B., Jena, N., Sridhar, B., & Kiran, M. U. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard DASH. [Link]
ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate. [Link]
Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners†,‡. Figshare. [Link]
Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids.
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. [Link]
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
Tandem Asymmetric Conjugate Addition/α-Alkylation Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. ACS Publications. [Link]
Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners.
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]
Memory of Chirality: Synthesis of enantiopure sultams derived
A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes. PMC. [Link]
Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G. Myers Research Group - Harvard University. [Link]
Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners † , ‡.
The Diels-Alder Cycloaddition Reaction. University of Missouri–St. Louis.
Comparative stability of 2-Amino-2-(2,6-difluorophenyl)ethanol under acidic vs basic conditions
Comparative Stability Guide: 2-Amino-2-(2,6-difluorophenyl)ethanol in Acidic vs. Basic Environments Executive Summary & Chemical Rationale For drug development professionals and synthetic chemists, understanding the pH-d...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Stability Guide: 2-Amino-2-(2,6-difluorophenyl)ethanol in Acidic vs. Basic Environments
Executive Summary & Chemical Rationale
For drug development professionals and synthetic chemists, understanding the pH-dependent stability of fluorinated beta-amino alcohols is critical for formulation, storage, and downstream synthesis. 2-Amino-2-(2,6-difluorophenyl)ethanol presents a fascinating case study in electronic and steric microenvironments. The molecule features a primary amine, a primary alcohol, and an electron-deficient 2,6-difluorophenyl ring. This guide objectively compares its robust stability under acidic conditions against its rapid degradation via intramolecular cyclization under basic conditions, supported by mechanistic causality and empirical protocols.
Mechanistic Divergence: The Causality of pH-Dependent Stability
Acidic Conditions: Kinetic Locking and Carbocation Destabilization
Under acidic conditions (e.g., pH < 4), 2-Amino-2-(2,6-difluorophenyl)ethanol exhibits exceptional stability. The causality lies in its protonation state. The primary amine (pKa ~ 9.0) is fully protonated to form an ammonium ion (-NH3+). This positive charge exerts a powerful inductive electron-withdrawing effect (-I effect). Concurrently, the 2,6-difluorophenyl group acts as a strong electron-withdrawing moiety. If the primary alcohol were to protonate and attempt to leave as water, it would require the formation of a highly unstable carbocation adjacent to two strongly electron-withdrawing groups. Because this transition state is energetically prohibitive, acid-catalyzed dehydration and rearrangement pathways are kinetically locked[1].
Basic Conditions: Alkoxide Formation and Intramolecular SNAr
Conversely, under basic conditions (pH > 9), the molecule becomes highly unstable. The addition of base deprotonates the hydroxyl group, generating a highly nucleophilic alkoxide. The 2,6-difluorophenyl ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strongly electronegative ortho-fluorine atoms[2]. The spatial proximity of the alkoxide to the ortho-fluorine drives a rapid intramolecular SNAr reaction. The alkoxide attacks the aromatic ring, forming a Meisenheimer complex, followed by the irreversible expulsion of a fluoride ion[3]. This cyclization yields a 5-membered oxygen heterocycle: a 3-amino-4-fluoro-2,3-dihydrobenzofuran derivative[4].
Visualizing the Degradation Pathway
Intramolecular SNAr cyclization pathway under basic conditions.
Empirical Stability Data
The following table summarizes the quantitative performance of 2-Amino-2-(2,6-difluorophenyl)ethanol across different pH environments at 40°C (accelerated degradation conditions).
Parameter
Acidic (pH 2.0)
Physiological (pH 7.4)
Basic (pH 10.0)
Recovery (at 24h)
> 99.5%
98.2%
< 5.0%
Estimated Half-Life (t1/2)
> 6 months
~ 45 days
< 2 hours
Primary Degradant
None detected
Trace dihydrobenzofuran
3-Amino-4-fluoro-2,3-dihydrobenzofuran
Mechanistic Pathway
Kinetically locked
Slow SNAr
Rapid Intramolecular SNAr
Formulation Suitability
Highly Suitable
Suitable (Requires buffering)
Unsuitable
Validated Experimental Protocols
To ensure scientific trustworthiness, the following self-validating protocol is designed to objectively measure the comparative stability of the compound while preventing ex vivo analytical artifacts.
Protocol: pH-Dependent Kinetic Profiling via LC-MS/MS
Rationale: Simply sampling a basic solution into an HPLC vial will result in continued degradation while the sample sits in the autosampler queue. To ensure accurate kinetic data, a strict quenching step is mandatory to halt the SNAr trajectory.
Step 1: Matrix Preparation
Prepare a 1.0 mg/mL stock solution of 2-Amino-2-(2,6-difluorophenyl)ethanol in MS-grade acetonitrile.
Dilute to 0.1 mg/mL in two separate aqueous buffers: 50 mM Phosphate buffer (pH 2.0) and 50 mM Carbonate buffer (pH 10.0).
Step 2: Thermal Incubation
Incubate both solutions in sealed amber vials at 40°C to accelerate degradation kinetics.
Draw 100 µL aliquots at specific time points: t = 0, 2, 4, 8, and 24 hours.
For pH 10.0 samples: Immediately quench the 100 µL aliquot with 10 µL of 0.5 M HCl. Causality: This instantly protonates the reactive alkoxide, dropping the pH to ~4 and completely arresting the intramolecular SNAr reaction.
For pH 2.0 samples: Add 10 µL of MS-grade water to maintain volume parity.
Spike all samples with 10 µL of an internal standard (e.g., benzylamine, 10 µg/mL) to validate injection volume and instrument response.
Step 4: LC-MS/MS Analysis
Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
Monitor the parent mass [M+H]+ and the cyclized degradant mass [M-HF+H]+ to quantify the conversion rate.
Self-validating experimental workflow for pH-dependent stability profiling.
Strategic Implications for Drug Design
The stark contrast in stability dictates how 2-Amino-2-(2,6-difluorophenyl)ethanol must be handled. In synthetic workflows, basic workups (e.g., using NaOH or K2CO3) must be strictly avoided or performed at sub-zero temperatures to prevent spontaneous cyclization. For formulation scientists, the API must be maintained as an acidic salt (e.g., hydrochloride) and formulated in low-pH matrices to ensure long-term shelf life.
References
Title : Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates
Source : ACS Publications
URL : 1
Title : Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy
Source : NIH / PubMed Central
URL : 3
Title : A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans
Source : ACS Publications
URL : 4
Title : Nucleophilic Aromatic Substitution: Introduction and Mechanism
Source : Master Organic Chemistry
URL : 2
This comprehensive operational guide provides researchers, scientists, and drug development professionals with the essential safety, handling, and disposal protocols for 2-Amino-2-(2,6-difluorophenyl)ethanol . By synthes...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive operational guide provides researchers, scientists, and drug development professionals with the essential safety, handling, and disposal protocols for 2-Amino-2-(2,6-difluorophenyl)ethanol .
By synthesizing chemical causality with regulatory standards, this guide ensures that your laboratory maintains the highest levels of safety, environmental compliance, and operational efficiency.
Chemical Profiling & Hazard Causality
To design a self-validating disposal protocol, we must first understand the structural causality of the hazards associated with 2-Amino-2-(2,6-difluorophenyl)ethanol.
Chemical Identity: The free base form is identified by CAS: 1094697-88-7, while its hydrochloride salt is identified by CAS: 1311317-35-7[1][2].
The Amine Moiety (Reactivity): As an amino alcohol, this compound acts as a weak organic base. It can undergo exothermic reactions if inadvertently mixed with strong acids or powerful oxidizing agents.
The Difluorophenyl Group (Recalcitrance): The presence of two fluorine atoms on the aromatic ring classifies this compound as a halogenated organic material . The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard waste disposal methods (like low-temperature combustion or landfilling) are strictly prohibited because they fail to break the C-F bond, leading to environmental persistence and the potential generation of toxic Products of Incomplete Combustion (PICs)[3][4].
Laboratory Segregation & Storage Protocol
Proper disposal begins at the laboratory bench. Mixing halogenated waste with non-halogenated streams exponentially increases disposal costs and safety risks. Implement the following step-by-step methodology for primary containment:
Step 1: Stream Isolation
Isolate all waste containing 2-Amino-2-(2,6-difluorophenyl)ethanol into a dedicated "Halogenated Organic Waste" stream. Ensure the water content in this specific waste carboy remains below 20% to maintain its fuel value for downstream incineration[5].
Step 2: Container Selection
Do not use standard metal cans, as trace degradation or salt forms (like the HCl salt) can cause corrosion. Utilize High-Density Polyethylene (HDPE) or PTFE-lined containers.
Step 3: Chemical Compatibility Verification
Ensure the waste container is free of incompatible chemicals. Because 2-Amino-2-(2,6-difluorophenyl)ethanol is an amino alcohol, it must never be mixed with nitric acid, peroxides, or other strong oxidizers[5].
Step 4: Labeling and Storage
Label the container strictly as Hazardous Waste: Halogenated Organic (Contains Fluorinated Amines). Store the container in a ventilated, flammable storage cabinet away from direct UV light and heat sources.
Logical workflow for the segregation and primary containment of fluorinated amino alcohol waste.
Because of the extreme stability of the C-F bonds, 2-Amino-2-(2,6-difluorophenyl)ethanol must be transferred to a permitted hazardous waste facility capable of advanced thermal destruction[3][4].
Step 1: Waste Profiling and Manifesting
Prior to transport, the waste must be fully characterized. Under EPA guidelines, if this compound is dissolved in a listed solvent (e.g., F001-F005 spent halogenated solvents), the entire mixture carries the "F-listed" designation via the mixture rule[6].
Step 2: Thermal Destruction (Rotary Kiln)
The facility must utilize a rotary kiln or liquid injection incinerator. To achieve a 99.99% Destruction and Removal Efficiency (DRE) via unimolecular decomposition, fluorinated organic compounds require significantly higher temperatures than chlorinated counterparts[3]. The incinerator must operate at a minimum of 1,000°C to 1,400°C with a gas-phase residence time of at least 2 seconds [3][7].
Step 3: Flue Gas Scrubbing (Crucial Safety Step)
The thermal cleavage of 2-Amino-2-(2,6-difluorophenyl)ethanol will generate Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx)[3]. The facility's exhaust system must be equipped with an aggressive caustic scrubber (using alkali agents like NaOH or Ca(OH)₂) to neutralize the HF into inert, solid fluoride salts before atmospheric release[3][8].
High-temperature incineration and caustic scrubbing pathway for fluorinated organic compounds.
Quantitative Data Summary
For quick reference during operational planning and facility audits, adhere to the following quantitative parameters:
Neutralizes highly corrosive Hydrogen Fluoride (HF) generated during combustion.
References
ChemSrc. "2-Amino-2-(2,6-difluorophenyl)ethanol hydrochloride". Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams". Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste". Available at: [Link]
Dioxin 20XX International Symposium. "Comparative Evaluation of Destruction Behaviors of Fluorinated POPs and Their Salts by Incineration". Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: [Link]